Boc-D-Gln-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61348-28-5 | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Properties and Application of Boc-D-Gln-OH for Advanced Peptide Synthesis and Drug Development
Abstract: This technical guide provides a comprehensive analysis of N-α-tert-butyloxycarbonyl-D-glutamine (Boc-D-Gln-OH), a critical building block for researchers, chemists, and drug development professionals. We delve into its core physicochemical properties, its strategic implementation within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, and the critical considerations surrounding its unprotected side chain. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for the rational design and synthesis of proteolytically stable peptides for therapeutic and research applications. Methodologies are detailed with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Molecular Profile of this compound
This compound is a derivative of the non-proteinogenic D-isomer of glutamine. Its structure is characterized by two key features: the acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amino function and a free carboxylic acid, making it suitable for peptide coupling reactions. The D-configuration is of paramount importance for conferring metabolic stability to synthetic peptides. Unlike its L-counterpart, the D-enantiomer is not readily recognized by endogenous proteases, significantly extending the in-vivo half-life of peptide-based therapeutics.[1]
The compound is typically supplied as a stable, white to off-white crystalline powder, necessitating controlled storage conditions to maintain its integrity.[2]
Physicochemical Properties
A summary of the key quantitative and qualitative properties of this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 61348-28-5 | [2] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [2] |
| Molecular Weight | 246.26 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 113-123 °C | |
| Solubility | Soluble in DMF, chloroform, methanol; sparingly soluble in water | [2][3] |
| Optical Rotation | [α]D20 = +6.5 ± 2º (c=1 in AcOH) | |
| Purity (Typical) | ≥98% (HPLC/TLC) | [2] |
| Storage Conditions | 0-8°C, sealed, dry, dark environment | [4] |
Strategic Role in Peptide Chemistry
The selection of a specific protected amino acid is a critical decision in peptide synthesis that dictates the overall synthetic strategy, potential side reactions, and final purity of the target molecule.
The Boc/Bzl Protection Strategy
This compound is designed for use in the Boc/benzyl (Bzl) protection strategy for SPPS. This methodology, while requiring stronger acids for final cleavage than the more common Fmoc/tBu strategy, is often superior for synthesizing long or difficult peptide sequences.[5] The core principle relies on orthogonal acid lability:
-
Temporary Nα-Protection: The Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][]
-
Permanent Side-Chain & Linker Protection: Benzyl-based protecting groups on other amino acid side chains and the resin linker remain stable to TFA but are cleaved simultaneously with the peptide from the resin using a strong acid like anhydrous hydrogen fluoride (HF) or TFMSA.[5][7]
The Unprotected Glutamine Side Chain: A Critical Analysis
A key feature of this compound is its unprotected carboxamide side chain. This presents both advantages and challenges that a researcher must carefully weigh.
Causality of Choice: The decision to use an unprotected glutamine derivative is often driven by a desire to avoid additional deprotection steps or the potential side reactions associated with side-chain protecting groups. For shorter peptides or sequences where the glutamine residue is not repeatedly exposed to coupling reagents, the risks are often minimal.[8]
Potential Side Reactions:
-
Nitrile Formation: During carbodiimide-mediated activation (e.g., with DCC), the side-chain amide can undergo dehydration to form a nitrile. This risk increases with repeated exposure during the synthesis of long peptides.[8]
-
Pyroglutamate Formation: The side-chain amide can cyclize with the N-terminal amine, particularly under acidic conditions used for Boc deprotection or during final cleavage, to form a pyroglutamyl (pGlu) residue. This side reaction truncates the peptide and alters its biological properties.[9]
Expert Recommendation: For long or complex syntheses, or for sequences where glutamine is followed by a sterically unhindered residue, the use of a side-chain protected derivative such as Boc-D-Gln(Trt)-OH is strongly advised.[10][11] The trityl (Trt) group provides steric hindrance that effectively prevents both nitrile and pyroglutamate formation and is cleaved during the final strong-acid deprotection step.[8]
Experimental Protocols and Methodologies
The following protocol provides a self-validating system for the incorporation of this compound into a peptide chain using manual Boc-SPPS.
Protocol: Single Coupling Cycle in Boc-SPPS
This protocol assumes a starting point of a peptide-resin with a free N-terminal carboxylic acid and the previous amino acid's Boc group already removed.
Materials:
-
Peptide-resin (e.g., on Merrifield or PAM resin)
-
This compound
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
-
Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Washing Solvents: DCM, Isopropanol (IPA)
Methodology:
-
Resin Swelling & Pre-wash:
-
Wash the peptide-resin thoroughly with DCM (3 x 1 min). This ensures the polymer matrix is fully swollen, allowing unrestricted access for reagents.
-
-
Step 1: Nα-Boc Deprotection:
-
Add the Deprotection Solution (50% TFA/DCM) to the resin and agitate for 2 minutes. Drain.
-
Add a fresh portion of Deprotection Solution and agitate for 25-30 minutes.[12] The initial short treatment removes residual water and begins the deprotection, while the longer step ensures complete cleavage of the Boc group.
-
Wash the resin with DCM (3 x 1 min) followed by IPA (1 x 1 min) and finally DCM (3 x 1 min) to thoroughly remove TFA and the t-butyl cation byproducts.
-
-
Step 2: Neutralization:
-
Add the Neutralization Solution (10% DIPEA/DCM) and agitate for 2 minutes. Repeat. This step is critical to deprotonate the newly formed N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Wash the resin with DCM (5 x 1 min) to remove excess base.
-
-
Step 3: Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM to dilute.
-
Add DCC (3 eq., dissolved in DCM) to the amino acid solution and allow to pre-activate for 10 minutes at 0°C. The formation of a white precipitate (dicyclohexylurea, DCU) indicates activation.
-
Filter the activated solution to remove the DCU precipitate and add the filtrate to the neutralized peptide-resin.
-
Agitate for 2-4 hours at room temperature. The use of HOBt as an additive is crucial as it suppresses racemization and minimizes side reactions like nitrile formation.[9]
-
-
Step 4: Validation and Capping (Optional):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
If the test is positive (blue beads), recoupling may be necessary. Alternatively, to prevent the formation of deletion sequences, any unreacted free amines can be permanently blocked ("capped") by treating the resin with acetic anhydride.
-
-
Final Wash:
-
Wash the resin with DCM (3 x 1 min), IPA (1 x 1 min), and DCM (3 x 1 min) to remove all soluble reagents and byproducts, preparing the resin for the next cycle.
-
Workflow Visualization: Boc-SPPS Cycle
The following diagram illustrates the key stages of a single amino acid incorporation cycle using the Boc/Bzl strategy.
Caption: The iterative four-step cycle of Boc solid-phase peptide synthesis.
Application in Drug Development
The deliberate incorporation of D-amino acids is a cornerstone of modern peptidomimetic and drug design.[13] this compound serves as a vital reagent in this process, enabling the synthesis of peptide analogs with enhanced therapeutic profiles.
Key Advantages in Therapeutics:
-
Increased Metabolic Stability: Peptides containing D-Gln are resistant to degradation by proteases, leading to a longer plasma half-life.[1]
-
Improved Bioavailability: Enhanced stability can contribute to better absorption and distribution in the body.[4]
-
Receptor Affinity Modulation: The altered stereochemistry can change the peptide's conformation, potentially leading to increased receptor affinity and selectivity.[13]
This compound is therefore frequently used in the development of long-acting hormone analogs, enzyme inhibitors, and novel antibiotics where sustained in-vivo activity is a primary objective.
Conceptual Pathway: From Synthesis to Efficacy
This diagram illustrates the logical progression from incorporating a D-amino acid to achieving an enhanced therapeutic effect.
Caption: The impact of D-amino acid incorporation on peptide drug efficacy.
Conclusion
This compound is a specialized yet indispensable reagent in the arsenal of the peptide chemist and drug developer. Its value lies not only in the acid-labile Boc protecting group, which anchors it to a well-established synthetic strategy, but critically in its D-stereochemistry, which provides a direct and reliable method for enhancing the metabolic stability of peptide-based drug candidates. While the unprotected side chain necessitates a careful evaluation of potential side reactions, a thorough understanding of the underlying chemistry, as detailed in this guide, allows for its successful and strategic application. By leveraging the unique properties of this compound, researchers can continue to push the boundaries of peptide design, creating novel molecules with superior therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Novabiochem 61348-28-5 [sigmaaldrich.com]
- 3. Boc-D-Glutamine | 61348-28-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-D-glutamine (Boc-D-Gln-OH)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of N-α-tert-Butoxycarbonyl-D-glutamine (Boc-D-Gln-OH). We will delve beyond basic properties to explore the nuanced applications, procedural rationale, and critical workflows that leverage this reagent's unique characteristics in modern peptide science.
Introduction: The Strategic Importance of this compound
N-α-tert-Butoxycarbonyl-D-glutamine, commonly referred to as this compound, is a cornerstone building block in synthetic peptide chemistry. It is the D-enantiomer of glutamine, protected at its alpha-amino group with a tert-butoxycarbonyl (Boc) moiety. This specific configuration is not arbitrary; it is a deliberate choice for scientists aiming to design peptides with enhanced therapeutic potential. The incorporation of a D-amino acid, such as D-glutamine, is a well-established strategy to confer proteolytic resistance, thereby increasing the in vivo half-life of peptide-based drug candidates. Furthermore, the Boc protecting group remains a robust and reliable choice for orthogonal protection schemes, particularly in the well-established methodologies of Boc solid-phase peptide synthesis (Boc-SPPS).
This document provides an in-depth exploration of this compound, from its fundamental properties to validated protocols for its successful incorporation into synthetic peptides.
Core Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to off-white crystalline powder, and its key characteristics are summarized below.[1][2] This data provides the foundational parameters for reaction setup, solvent selection, and storage.
| Property | Value | Source(s) |
| CAS Number | 61348-28-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][3] |
| Molecular Weight | 246.26 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (typically by HPLC or TLC) | [1] |
| Melting Point | 113-123 °C | [1][2] |
| Solubility | Soluble in DMF, Chloroform, Methanol | [2] |
| Storage Conditions | 0–8°C, sealed from moisture and light | [1] |
The Boc Protecting Group: A Deliberate Choice for D-Glutamine
The selection of the Boc group for protecting D-glutamine is rooted in decades of empirical evidence from peptide synthesis. The Boc group is stable under the basic conditions used for peptide coupling but is readily and cleanly removed by moderate to strong acids (e.g., trifluoroacetic acid, TFA). This orthogonality is the bedrock of Boc-SPPS.
For glutamine specifically, the primary challenge during synthesis is the potential for the side-chain amide to undergo intramolecular cyclization, forming a pyroglutamyl (pGlu) residue, or dehydration to a nitrile during activation. The Boc strategy mitigates this by allowing for carefully controlled activation and coupling conditions. While side-chain protection for glutamine (e.g., with the Trityl group) is an option to prevent these side reactions, many standard protocols successfully utilize unprotected this compound with specific activation methods (like HBTU/HOBt) that favor intermolecular coupling over intramolecular side reactions.
Caption: Chemical structure of this compound.
Experimental Workflow: Incorporation via Boc-SPPS
The following section details a trusted, self-validating protocol for the incorporation of this compound into a growing peptide chain using manual Boc solid-phase peptide synthesis.
Core Principle: The Boc-SPPS Cycle
The cycle is a sequence of deprotection, neutralization, and coupling steps. Its success hinges on driving each reaction to completion, which is why in-process monitoring is a non-negotiable part of the workflow.
Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.
Detailed Protocol: Single Coupling of this compound
This protocol assumes a 0.1 mmol scale synthesis on a standard resin like PAM or MBHA.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Reagents for Kaiser Test (Ninhydrin, Pyridine, Phenol)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the preceding amino acid has been removed (using TFA) and the resin has been neutralized (using DIEA). The resin should be solvated and washed with DCM.
-
-
Activation of this compound:
-
Rationale: The carboxylic acid of the incoming amino acid must be activated to a highly reactive ester to facilitate amide bond formation. HBTU/HOBt is a classic and effective activation cocktail that minimizes side reactions.
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal volume of DMF (approx. 2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. The solution will typically turn yellow. Allow the activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
In-Process Validation (Kaiser Test):
-
Trustworthiness: This is the self-validating step. The Kaiser test detects free primary amines. A negative result (beads remain colorless or yellow) indicates the reaction has gone to completion. A positive result (beads turn deep blue) indicates incomplete coupling.
-
Remove a small sample of beads (~5-10) from the reactor.
-
Wash the beads thoroughly with DCM and then ethanol.
-
Add 2-3 drops of each Kaiser test reagent.
-
Heat at 100°C for 5 minutes.
-
Decision Point: If the test is positive, drain the reaction vessel and repeat the coupling step (recouple) with a freshly prepared activation solution. If the test is negative, proceed to the next step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), Isopropanol (1x), DCM (3x).
-
The resin is now ready for the deprotection of the newly added this compound to continue the synthesis of the peptide.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all protecting groups (including the final N-terminal Boc group and any side-chain protecting groups) must be removed. For Boc-SPPS, this requires strong acid treatment.
Warning: This procedure involves highly corrosive and toxic strong acids and must be performed in a specialized chemical fume hood with appropriate personal protective equipment.
Typical Reagent:
-
Anhydrous Hydrogen Fluoride (HF) with a scavenger, such as anisole (5-10%), to protect sensitive residues from cationic species generated during cleavage.
Procedure Outline:
-
The dried peptide-resin is placed in a specialized HF cleavage apparatus.
-
The scavenger (e.g., anisole) is added.
-
The apparatus is cooled to 0°C.
-
Anhydrous HF is condensed into the reaction vessel.
-
The reaction is stirred at 0°C for 1-2 hours.
-
The HF is carefully evaporated under a vacuum.
-
The crude peptide is precipitated and washed with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
The precipitated peptide is dissolved in an aqueous buffer (e.g., 10% acetic acid) and lyophilized.
The resulting crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for enhancing the druglike properties of synthetic peptides. Its successful application relies on a deep understanding of the principles of Boc-SPPS, including the rationale for activation chemistry, the critical importance of in-process validation, and the stringent requirements of final cleavage. By following robust, validated protocols, researchers can confidently incorporate this valuable building block to advance their drug discovery and development programs.
References
An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-D-glutamine (Boc-D-Gln-OH): Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-D-glutamine (Boc-D-Gln-OH), a critical building block in modern peptide synthesis and drug discovery. We will delve into its chemical architecture, provide a detailed, field-proven synthesis protocol, and discuss the rationale behind the procedural choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential chiral amino acid derivative.
Introduction: The Significance of this compound in Peptide Chemistry
N-α-tert-butoxycarbonyl-D-glutamine, commonly abbreviated as this compound, is a protected form of the non-proteinogenic D-isomer of glutamine.[1] Its importance lies at the intersection of stereochemistry and protecting group strategy in the synthesis of complex peptides and peptidomimetics.
The incorporation of D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Peptides containing D-amino acids often exhibit increased metabolic stability due to their resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2] This can lead to improved in vivo half-life, better cell permeability, and constrained peptide conformations that may result in higher receptor affinity and selectivity.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function in peptide synthesis.[3] Its key advantage is its stability to a wide range of nucleophilic and basic conditions, while being readily removable under moderately acidic conditions (acid-lability), such as with trifluoroacetic acid (TFA).[3][4] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS).[5]
This compound, therefore, serves as an essential chiral building block, enabling the precise and controlled incorporation of D-glutamine into a growing peptide chain.[1][6]
Chemical Structure and Physicochemical Properties
The structure of this compound features the D-glutamine core with its α-amino group masked by the bulky tert-butoxycarbonyl group.
Molecular Structure:
Caption: Chemical structure of N-α-Boc-D-Gln-OH.
The physicochemical properties of this compound are summarized in the table below. These parameters are critical for handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 61348-28-5 | [6][7][8] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [6][7][8] |
| Molecular Weight | 246.26 g/mol | [6][8] |
| Appearance | White to off-white powder | [6][7] |
| Melting Point | 113-123 °C | [7] |
| Optical Rotation | [α]D²⁰ = +6.5 ± 2º (c=1 in AcOH) | [7] |
| Purity | ≥98% (HPLC/TLC) | [6][7] |
| Solubility | Soluble in DMF, Chloroform, Methanol | [9] |
| Storage | 2-8°C, sealed in dry, dark place | [6][7] |
Synthesis of this compound: A Step-by-Step Technical Protocol
The synthesis of this compound is typically achieved by the direct N-protection of the parent amino acid, D-Glutamine. The most common and robust method utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source.
Prerequisite: Sourcing or Synthesizing D-Glutamine
The starting material, D-Glutamine, is not as common as its L-enantiomer but is commercially available.[10] For projects requiring its synthesis, enzymatic or chemo-enzymatic methods are preferred to ensure high enantiomeric purity. One established route involves the chemical synthesis of racemic DL-glutamine from DL-glutamic acid, followed by enzymatic resolution.[11] In this process, an enzyme, such as one from E. coli, selectively acts on the L-enantiomer, allowing for the isolation of the desired D-glutamine.[11]
Boc-Protection of D-Glutamine
The following protocol is based on a well-established method for the N-tert-butoxycarbonylation of amino acids.[3][4][8]
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Glutamine (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (NaOH, approx. 2.0 equiv.) to maintain alkaline conditions, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. The use of a dioxane/water solvent system is crucial as it solubilizes both the polar amino acid and the nonpolar Boc₂O.[8]
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of Boc₂O.
-
Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise or as a solution in dioxane. Boc₂O is the acylating agent that introduces the Boc protecting group.[3]
-
Reaction: Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting D-Glutamine.
-
Work-up - Quenching and Acidification: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like pentane or diethyl ether to remove any unreacted Boc₂O and other nonpolar byproducts. Carefully acidify the aqueous layer to pH 2-3 with a cold, aqueous solution of potassium hydrogen sulfate (KHSO₄) or citric acid.[12] This step protonates the carboxylate group of the product, rendering it soluble in organic solvents.
-
Extraction: Promptly extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The choice of ethyl acetate is strategic due to its ability to effectively solubilize the Boc-protected amino acid while having limited miscibility with water.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a viscous oil or a foam.
Purification of this compound
Obtaining a crystalline, high-purity product is essential for its successful application in peptide synthesis. Boc-protected amino acids often crystallize with difficulty.[13]
Purification Protocol:
-
Trituration/Recrystallization: If the crude product is an oil, it can often be solidified by trituration with a non-polar solvent like n-hexane.[14] For higher purity, recrystallization is the method of choice. Dissolve the crude oil or solid in a minimal amount of hot ethyl acetate and then slowly add n-hexane until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization. The use of seed crystals from a previous batch can significantly aid this process if the product is reluctant to crystallize.[15]
-
Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold n-hexane, and dry the product under high vacuum to a constant weight. A typical isolated yield for this procedure is around 86%.[8]
Characterization and Quality Control
Ensuring the identity and purity of the synthesized this compound is paramount. A combination of techniques should be employed:
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product against the starting material.[6]
-
Melting Point (MP): A sharp melting point range is indicative of high purity.[7]
-
Optical Rotation: Confirms the stereochemical integrity of the chiral center. The value should be positive for the D-enantiomer.[7]
-
Spectroscopy (NMR & FTIR):
-
¹H NMR: Provides structural confirmation. Key signals include the characteristic nine protons of the tert-butyl group (a singlet around 1.4 ppm) and the protons of the glutamine backbone.[16][17]
-
¹³C NMR: Confirms the presence of all carbon atoms, including the carbonyls of the Boc group and the amino acid.[18]
-
FTIR: Shows characteristic stretching vibrations for the N-H bond (carbamate), C=O bonds (carbamate and carboxylic acid), and C-O bonds.[19][20]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9][21]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[7]
Mechanism and Scientific Rationale
Understanding the "why" behind the procedural steps is key to troubleshooting and adapting the synthesis.
The Boc-Protection Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-Boc protection using Boc anhydride.
-
Activation of Nucleophile: The base (NaOH) deprotonates the α-amino group of D-glutamine, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of the amino nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.
-
Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The tert-butyl carbonate anion is eliminated as a leaving group.
-
Decomposition of Leaving Group: The unstable tert-butyl carbonate rapidly decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion. The tert-butoxide is then protonated by water in the reaction medium.[22]
The Deprotection Mechanism (Acid-Catalyzed)
The removal of the Boc group is typically achieved with a strong acid like TFA.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Carbocation Formation: The protonated intermediate cleaves to form the stable tert-butyl cation and a carbamic acid derivative.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to release the free amine.
The stability of the tertiary carbocation intermediate is the thermodynamic driving force for the facile, acid-catalyzed removal of the Boc group.[3]
Conclusion and Applications
This compound is a cornerstone reagent for the synthesis of peptides with enhanced therapeutic potential. Its robust synthesis, high purity, and predictable reactivity make it an invaluable tool for researchers in peptide chemistry, biochemistry, and pharmaceutical development.[1][7] Its applications range from creating metabolically stable peptide drugs to serving as a precursor for complex bioactive molecules and bioconjugates.[1][7] A thorough understanding of its synthesis and chemical properties, as detailed in this guide, is essential for its effective and reliable use in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-Glycine(4530-20-5) 1H NMR spectrum [chemicalbook.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. This compound Novabiochem 61348-28-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Boc-D-Glutamine synthesis - chemicalbook [chemicalbook.com]
- 9. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 10. D-Glutamine | C5H10N2O3 | CID 145815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. echemi.com [echemi.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
Introduction: A Paradigm Shift in Chemical Biology
The ability to chemically synthesize peptides with defined sequences represents a cornerstone of modern chemical biology and drug development. This capability allows researchers to create novel therapeutic agents, probes for biological systems, and tools for understanding complex biochemical processes. The journey to routine, automated peptide synthesis was paved by a revolutionary innovation: Solid-Phase Peptide Synthesis (SPPS), a method conceived by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry.[1][2][3][4][5][] Central to the initial success and widespread adoption of SPPS was the strategic use of the tert-butyloxycarbonyl (Boc) protecting group.
This technical guide provides an in-depth exploration of the Boc protecting group's pivotal role in peptide synthesis. We will delve into the chemical principles governing its application, provide detailed, field-proven protocols, and discuss the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Boc-based peptide synthesis, from its historical foundations to its contemporary applications.
The Chemistry of the Boc Group: A Tale of Differential Lability
The success of stepwise peptide synthesis hinges on the concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions. The Boc group, introduced by Carpino in 1957, was quickly adopted by Merrifield for the temporary protection of the α-amino group of amino acids.[5] Its utility lies in its acid-labile nature, allowing for its removal under conditions that do not affect the more robust protecting groups on amino acid side chains or the linkage of the peptide to the solid support.[5][7]
Protection of the α-Amino Group
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7][8][9][10] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[11][12] The resulting intermediate collapses, releasing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[12]
Caption: Mechanism of Boc protection of an amino acid.
Deprotection: The Acid-Catalyzed Removal
The key to the Boc strategy is the selective removal of the Boc group at each cycle of peptide synthesis. This is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[7][13][14] The deprotection mechanism proceeds through several steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[7][15][16]
-
Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid.[7][15][16]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free α-amino group of the peptide chain.[7][15][16]
-
Protonation of the Amine: Under the acidic conditions, the newly freed amino group is protonated, forming a TFA salt.[15]
The formation of the stable tert-butyl carbocation is a critical driving force for this reaction.[16] However, this carbocation can also lead to side reactions by alkylating nucleophilic residues such as tryptophan and methionine.[17] Therefore, scavengers like thioanisole or cresol are often included in the deprotection and cleavage cocktails to trap these reactive intermediates.[17]
Caption: Acid-catalyzed deprotection of the Boc group.
Boc Solid-Phase Peptide Synthesis (SPPS): The Workflow
The Boc-SPPS strategy, pioneered by Merrifield, involves the stepwise assembly of a peptide chain while it is covalently attached to an insoluble solid support.[1][2][3][4] This approach dramatically simplifies the purification process at each step, as excess reagents and byproducts are simply washed away by filtration.[1][3][4] The entire process is a cycle of deprotection, neutralization, and coupling.[13]
Caption: The cyclical workflow of Boc-SPPS.
Step 1: Resin Preparation and First Amino Acid Attachment
The synthesis begins with an insoluble polymer resin, typically polystyrene cross-linked with divinylbenzene.[2] The choice of resin depends on whether the final product is a peptide acid or a peptide amide.[13]
-
Merrifield Resin (chloromethylated polystyrene): Used for the synthesis of peptide acids.[18] The first Boc-amino acid is typically attached as its cesium salt to ensure a racemization-free esterification.[18]
-
PAM Resin (phenylacetamidomethyl): An improved version of the Merrifield resin with a more acid-stable linker, reducing peptide loss during the repetitive TFA deprotection steps.[18][19]
-
MBHA/BHA Resins (methylbenzhydrylamine/benzhydrylamine): Used for the synthesis of peptide amides.[18]
Step 2: The Synthesis Cycle
The temporary Boc protecting group is removed from the N-terminus of the growing peptide chain.[13]
Protocol: Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Perform a pre-wash with a solution of 50% TFA in DCM for 1-5 minutes.[13][18]
-
Agitate the resin with fresh 50% TFA in DCM for 15-25 minutes to ensure complete deprotection.[13][18]
-
Filter and wash the resin thoroughly with DCM to remove excess TFA.
-
Wash with isopropanol (IPA) to help remove residual TFA and shrink the resin.[18]
Causality: The use of 50% TFA in DCM provides a sufficiently acidic environment for rapid and complete Boc removal without significantly cleaving the more acid-stable side-chain protecting groups or the peptide from PAM or MBHA resins. The pre-wash helps to ensure consistent deprotection conditions.[13][18]
The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine to allow for the subsequent coupling reaction.
Protocol: Neutralization
-
Wash the peptide-resin with DCM.
-
Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Agitate for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM to remove excess base.
Causality: DIEA is a hindered, non-nucleophilic base that effectively deprotonates the ammonium salt without causing side reactions. Incomplete neutralization will prevent the subsequent coupling reaction from going to completion. Some protocols utilize in situ neutralization, where the neutralization and coupling steps are performed concurrently, which can suppress diketopiperazine formation.[18][20][21]
The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[13]
Protocol: Amino Acid Coupling (HBTU/HOBt)
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[13]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[13]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[13]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[13]
Causality: Coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) form a highly reactive activated ester of the amino acid, which readily reacts with the free amine on the peptide chain. The excess of reagents drives the reaction to completion, which is crucial for the fidelity of the final peptide.
Step 3: Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (typically benzyl-based in Boc-SPPS) are removed simultaneously.[][23] This step requires a very strong acid.[20]
Cleavage Cocktails
| Reagent | Purpose | Typical Concentration |
| Hydrogen Fluoride (HF) | Strong acid for cleavage | 90% |
| Trifluoromethanesulfonic acid (TFMSA) | Alternative strong acid to HF | 10% in TFA |
| Anisole | Scavenger for carbocations | 5% |
| Thioanisole | Scavenger, particularly for Trp | 5% |
| Ethanedithiol (EDT) | Scavenger, reduces Met(O) | 2.5% |
| p-Cresol | Scavenger | 5% |
Data compiled from multiple sources.[13][18][24][25]
Protocol: HF Cleavage
-
Place the dried peptide-resin in a specialized HF-resistant apparatus.
-
Add scavengers (e.g., anisole).
-
Distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).[18]
-
Stir the mixture at 0°C for 45-60 minutes.[18]
-
Evaporate the HF under vacuum.
-
Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the peptide.
-
Collect the crude peptide by filtration or centrifugation and wash multiple times with cold ether.
-
Dry the peptide under vacuum.
Causality: Anhydrous HF is one of the few reagents strong enough to cleave the benzyl-based side-chain protecting groups and the peptide-resin linkage used in traditional Boc-SPPS. The low temperature and short reaction time are used to minimize acid-catalyzed side reactions. The scavengers are critical to prevent the modification of sensitive amino acids by reactive intermediates generated during cleavage.[18][21]
Common Side Reactions in Boc-SPPS
Despite its robustness, the harsh acidic conditions used in Boc-SPPS can lead to several side reactions. Understanding and mitigating these is crucial for obtaining a high-purity product.
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide after deprotection, leading to cleavage from the resin. This is particularly problematic with Proline in the second position.[18] In situ neutralization protocols can suppress this side reaction.[21]
-
Aspartimide Formation: The side-chain carboxyl group of aspartic acid can cyclize to form a stable five-membered ring, which can then reopen to form a mixture of α- and β-linked peptides.[18] Using the cyclohexyl ester (OcHex) instead of the benzyl ester for Asp side-chain protection can reduce this.
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, especially under acidic conditions.[26]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate the side chains of Trp and Met. The inclusion of scavengers is essential to prevent this.[17]
-
Chain Termination: Incomplete deprotection or coupling at any step will result in truncated peptide sequences. Careful monitoring of each step is essential.
Boc vs. Fmoc: A Comparative Analysis
In the 1970s, an alternative strategy based on the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group was developed. Today, Fmoc chemistry is the more commonly used method in SPPS.[][]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., 50% TFA)[][27] | Mild base (e.g., 20% piperidine in DMF)[][] |
| Side-Chain Protection | Benzyl-based (Bzl), acid-labile | tert-Butyl-based (tBu), acid-labile[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[20][27] | Moderately strong acid (e.g., 95% TFA)[27] |
| Advantages | Less prone to aggregation for hydrophobic peptides[20]; robust and well-established. | Milder deprotection conditions[]; compatible with acid-sensitive residues[]; avoids use of hazardous HF. |
| Disadvantages | Requires harsh, corrosive acids (TFA, HF)[27]; potential for acid-catalyzed side reactions. | Base-catalyzed side reactions (e.g., diketopiperazine formation, aspartimide formation)[21]; aggregation can be more problematic. |
Conclusion: The Enduring Legacy of the Boc Group
While Fmoc-based SPPS has become the dominant methodology for routine peptide synthesis due to its milder conditions, the Boc strategy remains a powerful and relevant tool in the peptide chemist's arsenal.[] Its robustness and the unique chemical environment created by the protonated state of the peptide chain after deprotection can be advantageous for the synthesis of "difficult" or aggregation-prone sequences.[20] Furthermore, the foundational principles of differential acid lability and solid-phase synthesis, established through the pioneering work with the Boc protecting group, continue to underpin the vast field of peptide and protein chemistry. A thorough understanding of Boc-SPPS is not merely a historical exercise but a practical necessity for any scientist engaged in the chemical synthesis of peptides for research, diagnostics, or therapeutic development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BOC Protection and Deprotection [ms.bzchemicals.com]
- 10. jkchemical.com [jkchemical.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 24. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 25. peptide.com [peptide.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to D-Amino Acids in Peptide Design
Abstract
The strategic incorporation of D-amino acids represents a paradigm shift in modern peptide drug design, offering a robust toolkit to surmount the inherent limitations of their natural L-amino acid-based counterparts. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of D-amino acids in modulating the bioactivity, stability, and therapeutic potential of peptides. We will delve into the profound structural and functional consequences of D-amino acid substitution, furnish detailed, field-proven experimental protocols for the synthesis and evaluation of these modified peptides, and present quantitative data to illuminate the transformative impact of these strategic modifications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-amino acids to engineer next-generation peptide therapeutics.
Introduction: The Chirality Advantage in Peptide Therapeutics
Naturally occurring peptides are constructed exclusively from L-amino acids, a stereochemical homogeneity that, while essential for biological function, renders them vulnerable to rapid degradation by endogenous proteases.[1] This inherent instability significantly curtails their therapeutic potential by limiting their in-vivo half-life. The substitution of one or more L-amino acids with their D-enantiomers is a cornerstone strategy in medicinal chemistry to enhance peptide stability and refine their pharmacological profiles.[1][2]
The primary advantages conferred by the incorporation of D-amino acids are multifaceted and include:
-
Enhanced Proteolytic Stability: The peptide bonds adjacent to D-amino acid residues are not readily recognized by most endogenous proteases, leading to a dramatic increase in the peptide's half-life in biological fluids.[1][3]
-
Modulation of Secondary Structure: D-amino acids can be strategically employed to induce or stabilize specific secondary structures, such as β-turns and α-helices, which can be pivotal for receptor binding and biological activity.[1] Conversely, they can also disrupt existing secondary structures, a feature that can be leveraged to fine-tune activity or mitigate off-target effects.[1]
-
Altered Receptor Affinity and Selectivity: By modifying a peptide's conformation and the spatial orientation of its side chains, D-amino acid incorporation can lead to significant alterations in binding affinities and selectivities for their target receptors.[1]
-
Reduced Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, a critical consideration in the development of long-term therapies.[1]
This guide will provide a detailed examination of these principles, supported by experimental workflows and data, to empower researchers in the rational design of D-amino acid-containing peptides.
The Mechanistic Underpinnings of D-Amino Acid Incorporation
The decision to incorporate a D-amino acid is not merely a matter of enhancing stability; it is a strategic choice that profoundly influences the peptide's three-dimensional structure and, consequently, its interaction with biological targets.
Fortifying the Peptide Backbone: Achieving Proteolytic Resistance
The fundamental reason for the increased stability of peptides containing D-amino acids lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid creates a "steric shield," effectively preventing the enzyme from binding to and hydrolyzing the adjacent peptide bonds.[3][4] This resistance to enzymatic degradation significantly prolongs the peptide's circulation time in the body, enhancing its bioavailability and therapeutic window.[5][6]
Sculpting the Conformation: Impact on Secondary Structure
The chirality of an amino acid dictates the preferred dihedral angles (phi and psi) of the peptide backbone, which in turn determines the secondary structure. The incorporation of a D-amino acid can have profound and predictable effects on the peptide's conformation.[7]
-
β-Turns: D-amino acids, particularly D-proline, are potent inducers of β-turns, which are critical for the folding and activity of many peptides.[7][8] The specific stereochemistry of a D-amino acid can favor the formation of type I' or type II' β-turns, leading to a more compact and defined structure.[1]
-
α-Helices: While a single D-amino acid substitution within an α-helix is generally destabilizing, the strategic placement of D-amino acids can be used to modulate helical propensity.[7][9] For instance, placing a D-amino acid at the N-terminus of a helix can act as a "helix breaker," while incorporating it at specific positions within a sequence can induce helical turns.
-
β-Sheets: The introduction of D-amino acids into a β-sheet can be disruptive to the hydrogen bonding network that stabilizes the sheet structure.[2][10] However, this disruption can be harnessed to control the aggregation properties of peptides, preventing the formation of undesirable amyloid fibrils.
The ability to precisely control the secondary structure through D-amino acid incorporation is a powerful tool for optimizing receptor binding and biological function.
Experimental Workflows for D-Amino Acid Peptide Design and Evaluation
The successful application of D-amino acids in peptide design necessitates a robust experimental pipeline, from synthesis to comprehensive biological characterization.
Synthesis of Peptides Containing D-Amino Acids: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine and efficient synthesis of peptides containing D-amino acids.[11][12] The fundamental principles of SPPS remain the same, with the key difference being the use of Fmoc- or Boc-protected D-amino acid building blocks.[11][13]
Detailed Step-by-Step Protocol for Manual Fmoc-SPPS:
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[14]
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[13]
-
Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected D-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[13]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours to ensure complete coupling.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[13]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[13]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Assessing Proteolytic Stability: In Vitro Enzyme Assays
A critical step in evaluating the success of D-amino acid incorporation is to quantify the enhancement in proteolytic stability. This is typically achieved through in vitro assays using relevant proteases.
Protocol for Proteolytic Stability Assay:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the L-peptide and the D-amino acid-containing peptide of known concentrations in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in human serum) in the same buffer.[15][16]
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
-
Quenching the Reaction:
-
Immediately quench the enzymatic reaction in the collected aliquots by adding a quenching agent, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t1/2) of each peptide.
-
| Peptide | Half-life (t1/2) in Human Serum | Fold Increase in Stability |
| L-Peptide (Control) | 15 minutes | 1x |
| D-Ala Substitution | 4 hours | 16x |
| All-D Peptide | > 24 hours | > 96x |
Table 1: Representative data from a proteolytic stability assay comparing an L-peptide with its D-amino acid-containing analogs.
Characterizing Conformational Changes: Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution.[1] It is essential for understanding how the incorporation of D-amino acids influences the peptide's conformation.
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).
-
Determine the precise concentration of the peptide solution using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
-
-
Instrument Setup:
-
Calibrate the CD spectrometer.
-
Set the measurement parameters, including the wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer alone to obtain a baseline.[1]
-
Record the CD spectrum of the peptide solution.
-
-
Data Processing:
-
Subtract the buffer baseline from the peptide spectrum.[1]
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.
-
-
Secondary Structure Estimation:
-
Analyze the processed CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.[1]
-
Case Studies: D-Amino Acids in FDA-Approved Peptide Drugs
The successful application of D-amino acids in peptide drug design is not merely a theoretical concept but is exemplified by several FDA-approved therapeutics.[17][18][19]
-
Octreotide: A synthetic analog of the natural hormone somatostatin, octreotide incorporates a D-phenylalanine and a D-tryptophan residue. These substitutions, along with cyclization, result in a significantly longer half-life and improved metabolic stability compared to the native peptide, making it an effective treatment for acromegaly and certain tumors.[8][11]
-
Cyclosporine: This cyclic peptide, widely used as an immunosuppressant in organ transplantation, contains a single D-alanine residue.[17][20] This D-amino acid contributes to the molecule's overall conformational stability and resistance to degradation.[20]
-
Leuprolide: An analog of gonadotropin-releasing hormone (GnRH), leuprolide contains a D-leucine residue. This substitution enhances its potency and duration of action, making it a valuable therapeutic for prostate cancer, endometriosis, and precocious puberty.
These examples underscore the profound impact that the strategic incorporation of D-amino acids can have on the pharmacokinetic and pharmacodynamic properties of peptide drugs, ultimately leading to improved clinical outcomes.
Future Directions and Conclusion
The application of D-amino acids in peptide design continues to be a vibrant and evolving field. Future research will likely focus on:
-
Novel D-Amino Acid Analogs: The synthesis and incorporation of non-proteinogenic D-amino acids with unique side chains to further expand the chemical space and functional diversity of peptides.
-
Enzymatic Synthesis: The development of enzymatic methods for the site-specific incorporation of D-amino acids, offering a more environmentally friendly and potentially more efficient alternative to chemical synthesis.[21]
-
Computational Design: The use of advanced computational modeling and machine learning algorithms to predict the effects of D-amino acid substitutions on peptide structure, stability, and activity, thereby accelerating the design-build-test cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ajrpsb.com [ajrpsb.com]
- 18. swolverine.com [swolverine.com]
- 19. List of Marketed Peptide Drugs - Creative Peptides Blog [creative-peptides.com]
- 20. Ciclosporin - Wikipedia [en.wikipedia.org]
- 21. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Boc-D-Gln-OH for Researchers and Drug Development Professionals
Introduction: The Critical Role of Boc-D-Gln-OH in Peptide Synthesis
N-α-tert-butoxycarbonyl-D-glutamine (this compound) is a cornerstone building block in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1] Its D-configuration offers strategic advantages in designing peptides with enhanced enzymatic stability, while the tert-butoxycarbonyl (Boc) protecting group provides robust protection of the α-amino group under a wide range of reaction conditions, yet allows for facile removal under mild acidic conditions.[2][] The integrity of this reagent is paramount, as the presence of degradants can lead to truncated or modified peptide sequences, posing significant challenges to purification and compromising the biological activity of the final product. This guide provides an in-depth analysis of the stability of this compound, potential degradation pathways, and evidence-based best practices for its storage and handling to ensure the success of your research and development endeavors.
Chemical Stability Profile: Understanding the Intrinsic Liabilities
The stability of this compound is primarily governed by two key structural features: the acid-labile Boc protecting group and the inherent instability of the glutamine side chain. A thorough understanding of these liabilities is crucial for mitigating degradation.
Acid-Catalyzed Deprotection of the Boc Group
The Boc group is renowned for its stability in basic and nucleophilic conditions, a property that makes it orthogonal to many other protecting groups used in peptide synthesis.[] However, it is readily cleaved under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide, liberating the free amine.[4]
While this acid lability is exploited for its removal during SPPS, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection. This generates D-glutamine as a significant impurity, which can be incorporated into the peptide chain, leading to undesired sequences.
Intramolecular Cyclization to Pyroglutamic Acid (pGlu)
A more insidious degradation pathway for this compound is the intramolecular cyclization of the glutamine side chain to form a pyroglutamic acid (pGlu) derivative.[5] This reaction involves the nucleophilic attack of the α-amino group on the side-chain amide carbonyl, with the concomitant loss of ammonia. Even though the α-amino group is protected by the Boc group, this cyclization can still occur, particularly under certain conditions. The formation of pyroglutamate is a well-documented phenomenon for N-terminal glutamine residues in peptides and proteins and can occur spontaneously.[5][6] Studies have shown that this conversion can happen rapidly and is accelerated by increased temperatures.[5]
The presence of Boc-D-pGlu-OH as an impurity can lead to the N-terminal capping of the peptide chain, effectively terminating its elongation. This results in a difficult-to-remove truncated peptide.
Hydrolysis of the Side-Chain Amide
While less common under standard storage conditions, the side-chain amide of glutamine can undergo hydrolysis to the corresponding carboxylic acid, forming Boc-D-glutamic acid (Boc-D-Glu-OH). This process can be catalyzed by strong acids or bases, particularly at elevated temperatures.[7] The introduction of an acidic residue in place of a neutral amide can significantly alter the physicochemical properties and biological activity of the final peptide.
Visualizing the Degradation Pathways
To provide a clearer understanding of the potential degradation routes of this compound, the following diagram illustrates the key chemical transformations.
Caption: Primary degradation pathways of this compound.
Recommended Storage and Handling: A Proactive Approach to Preserving Purity
Based on the inherent chemical liabilities of this compound, a stringent set of storage and handling protocols is essential to maintain its purity and ensure reproducible results in your experiments.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C[1] | Reduces the rate of all potential degradation reactions, particularly the intramolecular cyclization to pyroglutamic acid. While some suppliers may indicate a wider storage temperature range (e.g., 2-30°C), refrigerated storage is the best practice for long-term stability. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidative side reactions. |
| Moisture | Tightly sealed container in a desiccator | This compound is hygroscopic.[8] Absorbed water can facilitate both the hydrolysis of the Boc group in the presence of trace acidity and the hydrolysis of the side-chain amide. |
| Light | Amber vial or stored in the dark | While not highly light-sensitive, protection from UV light is a general best practice for all reagents to prevent potential photochemical degradation. |
Handling Protocols: From Vial to Reaction Vessel
The integrity of this compound can be compromised not just during long-term storage, but also during routine laboratory use. Adherence to the following handling procedures is critical.
Experimental Workflow for Handling Solid this compound
Caption: Recommended workflow for handling solid this compound.
Causality Behind Experimental Choices:
-
Equilibration to Room Temperature: Prevents condensation of atmospheric moisture onto the cold solid when the vial is opened.
-
Weighing Under Inert Atmosphere: Minimizes the uptake of moisture, which can initiate degradation pathways.
-
Prompt Use of Solutions: this compound in solution, particularly in polar aprotic solvents like DMF, may be more susceptible to degradation than in its solid, crystalline state.
Assessing Purity: A Guide to Analytical Methodologies
Regular assessment of the purity of your this compound stock is a critical component of quality control in any research setting. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for this purpose.
Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
TLC offers a quick and cost-effective method to qualitatively assess the purity of this compound and detect the presence of major impurities.
Step-by-Step TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of this compound in methanol (approximately 1 mg/mL).
-
Mobile Phase: A common solvent system is a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).
-
Development: Develop the plate in a saturated chamber until the solvent front is approximately 1 cm from the top.
-
Visualization:
-
Primary Visualization: Examine the dried plate under UV light (254 nm). The Boc-protected compound will be UV active.
-
Secondary Visualization: Stain the plate with a ninhydrin solution (0.2% w/v in ethanol) and gently heat. The primary amine of any deprotected D-glutamine will appear as a colored spot (typically purple or yellow).[9]
-
-
Interpretation: A pure sample should show a single, well-defined spot under UV light and no significant ninhydrin-positive spots. The presence of a ninhydrin-positive spot at a different Rf value indicates the presence of D-glutamine.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
For a more rigorous, quantitative assessment of purity and the detection of minor impurities, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A stability-indicating HPLC method should be able to resolve this compound from its potential degradation products.
Step-by-Step HPLC Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
-
Expected Elution Profile: Due to its increased hydrophobicity, the pyroglutamic acid derivative is expected to have a longer retention time than this compound.[10] Conversely, the more polar D-glutamine will have a shorter retention time.
Conclusion: Upholding Scientific Integrity Through Reagent Quality
The stability of this compound is a critical, yet often overlooked, factor in the success of peptide synthesis. By understanding the primary degradation pathways—acid-catalyzed deprotection and intramolecular cyclization—and implementing the rigorous storage and handling protocols outlined in this guide, researchers and drug development professionals can significantly mitigate the risks of reagent degradation. The proactive assessment of purity using TLC and HPLC serves as a self-validating system, ensuring that only high-quality starting materials are used in your critical experiments. This commitment to reagent integrity is fundamental to achieving reproducible results and upholding the highest standards of scientific rigor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. [Hydrolysis of primary amide groups in Asn/Gln-containing peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 10. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-D-Gln-OH: A Senior Application Scientist's Guide to Incorporating D-Glutamine into Peptides
An In-Depth Technical Guide
Foreword: The Strategic Imperative of D-Amino Acids in Peptide Therapeutics
The deliberate incorporation of non-proteinogenic amino acids, particularly D-isomers, represents a cornerstone of modern peptide drug design. D-amino acid-containing peptides (DAACPs) often exhibit enhanced proteolytic stability, improved receptor affinity, and unique conformational properties compared to their L-counterparts.[1][2][3] This guide focuses on the practical application and underlying principles of using N-α-tert-butyloxycarbonyl-D-glutamine (Boc-D-Gln-OH), a critical building block for introducing D-glutamine into synthetic peptides. As a senior application scientist, my objective is to provide not just a protocol, but a framework for rational decision-making in your peptide synthesis campaigns.
This compound: A Chemist's Perspective on a Key Building Block
This compound is a derivative of the D-isomer of glutamine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[4] This protection is fundamental to stepwise peptide synthesis, preventing unwanted polymerization and allowing for controlled, sequential addition of amino acids to a growing peptide chain.[5][6]
Physicochemical Properties
A thorough understanding of the reagent's properties is the foundation of its successful application.
| Property | Value | Source |
| Synonyms | This compound, N-α-t.-Boc-D-glutamine | [7][8] |
| CAS Number | 61348-28-5 | [7][8] |
| Molecular Formula | C10H18N2O5 | [7][8] |
| Molecular Weight | 246.26 g/mol | [8] |
| Appearance | White to off-white powder | [7][9] |
| Melting Point | 113-123 °C | [7] |
| Solubility | Soluble in DMF, chloroform, and methanol; sparingly soluble in water. | [9][10] |
| Storage | 0-8°C, sealed in a dry, dark place. | [7][9] |
The Rationale for the Boc Protecting Group
The Boc group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), the other being Fmoc chemistry. The choice of Boc is deliberate and offers distinct advantages:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while being stable to the basic and nucleophilic conditions often encountered during peptide coupling.[11][12] This orthogonality is key to selective deprotection.
-
Suppression of Side Reactions: By protecting the α-amino group, the Boc group prevents the formation of undesired side products during the activation of the carboxyl group for peptide bond formation.[10]
The Challenge of Glutamine in Peptide Synthesis: A Focus on Side Reactions
Glutamine, with its side-chain amide, presents a unique set of challenges during peptide synthesis. A comprehensive understanding of these potential pitfalls is critical for developing robust protocols.
Pyroglutamate Formation
Under certain conditions, the side-chain amide of an N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This side reaction is particularly prevalent during the repetitive basic conditions of Fmoc deprotection but can also occur under acidic conditions.[13]
Dehydration to a Nitrile
During the activation of the C-terminal carboxyl group, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This is a significant issue that can be exacerbated by certain coupling reagents and prolonged activation times.[14]
The Role of Side-Chain Protection
To mitigate these side reactions, especially in longer or more complex peptides, protection of the glutamine side-chain amide is often employed. The trityl (Trt) and xanthyl (Xan) groups are common choices in Boc-based synthesis.[15][16][17] These protecting groups are acid-labile and are typically removed during the final cleavage from the resin.[17] For many routine syntheses, however, unprotected this compound can be used successfully with careful selection of coupling conditions.
Experimental Protocol: Solid-Phase Incorporation of this compound
This section provides a detailed, step-by-step methodology for the manual incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials and Reagents
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HOBt (if using DCC)
-
Merrifield or PAM resin with the N-terminal amino group deprotected
-
Kaiser test kit (for monitoring coupling completion)
Workflow Diagram
Caption: Boc-SPPS Cycle for D-Glutamine Incorporation.
Step-by-Step Methodology
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 25-50% TFA in DCM to the resin.[20]
-
Agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Repeat the TFA treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin.[12]
-
Agitate for 5-10 minutes.
-
Wash the resin thoroughly with DMF (3x) to remove excess base.
-
-
Coupling:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and a suitable coupling reagent like HBTU (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[20] The choice of coupling reagent is critical; modern aminium/uronium or phosphonium salt-based reagents are generally preferred for their efficiency and ability to suppress racemization.[18][21]
-
Reaction: Add the pre-activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling reaction is incomplete. The coupling step should be repeated ("double coupling").
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.
Analytical Characterization of D-Glutamine Containing Peptides
The incorporation of a D-amino acid does not change the mass of the peptide, making its confirmation challenging with standard mass spectrometry alone.[22] Specialized analytical techniques are required to confirm the presence and location of the D-glutamine residue.
-
Chiral Amino Acid Analysis: This is the gold standard for confirming the presence of D-amino acids. The peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS): While not definitive on its own, fragmentation patterns in MS/MS can sometimes provide clues. More advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can separate peptide epimers and their fragments, allowing for site-specific characterization.[1][2][23]
-
Enzymatic Digestion: The use of proteases that are specific for L-amino acid cleavage sites can be employed. Resistance to cleavage at an expected site can indirectly suggest the presence of a D-amino acid.[22]
Concluding Remarks: A Scientist's Perspective on Best Practices
The successful incorporation of this compound is not merely a matter of following a recipe. It is an exercise in chemical intuition and empirical validation. The protocols provided herein are a robust starting point, but optimization is often necessary based on the specific peptide sequence. Always be vigilant for potential side reactions, and employ the appropriate analytical techniques to ensure the integrity of your final product. The strategic use of D-glutamine can unlock novel therapeutic potential, and a meticulous approach to its incorporation is paramount to achieving that goal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound Novabiochem 61348-28-5 [sigmaaldrich.com]
- 9. Boc-D-Glutamine | 61348-28-5 [chemicalbook.com]
- 10. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 17. nbinno.com [nbinno.com]
- 18. bachem.com [bachem.com]
- 19. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 20. benchchem.com [benchchem.com]
- 21. nbinno.com [nbinno.com]
- 22. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry | Semantic Scholar [semanticscholar.org]
Understanding Boc chemistry in solid-phase peptide synthesis
An In-Depth Technical Guide to Boc Chemistry in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are created, transforming a laborious, time-consuming process into a systematic and automatable methodology.[][] Central to the early success and continued relevance of SPPS is the tert-butyloxycarbonyl (Boc) protection strategy. This guide provides an in-depth exploration of the core principles, chemical mechanisms, and practical workflows of Boc/Bzl-based SPPS. We will delve into the causality behind each experimental step, from resin selection and the cyclical process of deprotection, neutralization, and coupling, to the final cleavage and purification of the target peptide. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field, offering field-proven insights to ensure the successful synthesis of peptides for research, diagnostics, and therapeutic development.
The Foundation: Core Principles of Boc SPPS
The Boc/Bzl strategy for SPPS, pioneered by R. Bruce Merrifield, is predicated on a principle of graduated acid lability.[3][4] The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin.[][5] The temporary protecting group for the α-amino group is the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[6][7] In contrast, the semi-permanent side-chain protecting groups, typically benzyl-based, are stable to these conditions but are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[6][8][9] This differential acid sensitivity is the cornerstone of the Boc/Bzl protection scheme, allowing for the selective deprotection and elongation of the peptide chain.[10]
While the advent of the milder Fmoc/tBu strategy has made it a popular choice for routine synthesis, Boc chemistry retains significant advantages, particularly for the synthesis of long or "difficult" hydrophobic sequences that are prone to aggregation.[6][7] The acidic deprotection step in Boc chemistry results in the protonation of the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, thereby enhancing coupling efficiency.[6]
The Solid Support: Anchoring the Synthesis
The choice of resin is a critical first step that dictates the C-terminal functionality of the final peptide and influences the overall success of the synthesis. The resin acts as an insoluble scaffold, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[][3]
-
Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-SPPS and is used for synthesizing peptides with a C-terminal carboxylic acid.[11] The first Boc-protected amino acid is typically attached to the resin as a cesium salt to form a benzyl ester linkage, a method that minimizes the risk of racemization.[11]
-
PAM (Phenylacetamidomethyl) Resin: To address the issue of peptide chain loss from the Merrifield resin due to the repetitive TFA treatments, the PAM resin was developed.[11][12] The phenylacetamido linker offers greater stability to TFA, reducing premature cleavage during the synthesis of long peptides.[11][12]
-
MBHA (Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: These resins are used to produce peptide amides, a common modification in biologically active peptides.[5][11] The linkage is more stable than the benzyl ester of the Merrifield resin, and the final peptide amide is released upon HF cleavage.[11]
The Boc SPPS Cycle: A Step-by-Step Elucidation
The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle adding one amino acid to the growing chain. A typical cycle consists of three main steps: deprotection, neutralization, and coupling.
Step 1: Nα-Boc Deprotection
The first step in each cycle is the removal of the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[5] This is achieved by treating the peptide-resin with a moderately strong acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][13]
Mechanism: The deprotection proceeds via an acid-catalyzed cleavage. The carbonyl oxygen of the Boc group is protonated by TFA, which facilitates the departure of the stable tert-butyl carbocation.[14][15] The resulting carbamic acid is unstable and spontaneously decarboxylates to liberate the free α-amino group as a trifluoroacetate salt.[14][15]
Causality and Best Practices:
-
Scavengers: The tert-butyl carbocation generated during deprotection is a reactive electrophile that can alkylate nucleophilic amino acid side chains, particularly tryptophan (Trp) and methionine (Met).[10][16] To prevent these side reactions, scavengers such as dithiothreitol (DTE) or thioanisole are often added to the TFA/DCM solution.[10][11]
-
Washing: Following the deprotection step, it is crucial to thoroughly wash the resin with DCM and then an alcohol like isopropanol (IPA) to remove residual TFA and byproducts.[5][11]
Step 2: Neutralization
After deprotection, the newly exposed N-terminal α-amino group exists as a trifluoroacetate salt.[10][11] This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine. This is a key difference from Fmoc chemistry, where the deprotection step itself yields a free amine.
Procedure: The neutralization is typically performed by washing the peptide-resin with a solution of a hindered tertiary base, such as 10% triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM.[11][12]
In Situ Neutralization: A more advanced and efficient protocol involves in situ neutralization, where the neutralization and coupling steps are performed simultaneously.[17][18][19] The activated Boc-amino acid is added along with the base (DIEA) to the protonated peptide-resin.[10][12] This method has been shown to be particularly effective for "difficult" sequences prone to aggregation, as it minimizes the time the free amine is exposed, which can reduce side reactions like diketopiperazine formation.[11][17][18]
Step 3: Coupling
This is the core peptide bond-forming step where the next Nα-Boc protected amino acid is attached to the growing chain. For the reaction to proceed efficiently, the carboxylic acid of the incoming amino acid must be activated.[20]
Mechanism: A coupling reagent is used to convert the carboxylic acid into a more reactive species (e.g., an active ester or a symmetric anhydride), which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[20][21]
Common Coupling Reagents: A variety of coupling reagents are available, each with its own mechanism and advantages.
| Coupling Reagent | Class | Key Characteristics |
| DCC/HOBt | Carbodiimide | The classic combination; DCC activates the amino acid, and HOBt suppresses racemization and side reactions. A major drawback is the formation of insoluble dicyclohexylurea (DCU) byproduct.[22] |
| HBTU/HOBt | Aminium Salt | Highly efficient and fast-acting. Forms a stable active ester. Widely used in automated synthesis.[20][22][23] |
| HATU/HOAt | Aminium Salt | Even more reactive than HBTU due to the presence of HOAt, making it ideal for sterically hindered couplings.[22][23] |
| PyBOP | Phosphonium Salt | Generates an OBt active ester. A good alternative to BOP, which produces a carcinogenic byproduct.[22] |
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines.[5] A negative test (the beads remain colorless or yellow) indicates that the coupling is complete.
Side-Chain Protection: The Orthogonal Strategy
To prevent unwanted side reactions, the reactive side chains of many amino acids must be protected throughout the synthesis. In the Boc/Bzl strategy, these protecting groups are benzyl-based and are stable to the repeated TFA treatments used for Nα-Boc removal, but are cleaved during the final HF treatment.[10][24]
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Arg | Tosyl (Tos), Nitro (NO2) | HF[25] |
| Asp, Glu | Benzyl ester (OBzl) | HF |
| Cys | 4-methylbenzyl (Meb) | HF |
| His | 2,4-Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) | Thiolysis (Dnp) before HF; HF (Bom)[8][25] |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |
| Ser, Thr | Benzyl ether (Bzl) | HF[25] |
| Trp | Formyl (For) | Piperidine before HF[8] |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl ether (Bzl) | HF |
The Final Step: Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[8]
The HF Cleavage Cocktail: In Boc-SPPS, this is most commonly achieved using strong, corrosive acids, with anhydrous hydrogen fluoride (HF) being the gold standard.[8][9][11] Due to its hazardous nature, HF cleavage requires specialized, HF-resistant apparatus made of materials like Teflon or Kel-F.[8]
The cleavage is performed using a "cocktail" that includes HF and a mixture of scavengers. These scavengers are crucial for trapping the reactive carbocations (e.g., benzyl cations) that are generated as the protecting groups are cleaved, thus preventing side reactions with sensitive residues like Met, Cys, Trp, and Tyr.[8][26] A common scavenger mixture is anisole or a combination of p-cresol and p-thiocresol.[27]
Procedure Overview:
-
The dried peptide-resin is placed in the HF reaction vessel.
-
Scavengers are added.
-
Anhydrous HF is condensed into the vessel at low temperature (e.g., in a dry ice/acetone bath).
-
The reaction is stirred at approximately 0°C for 1-2 hours.
-
The HF is removed by evaporation under vacuum.
-
The crude peptide is precipitated and washed with cold diethyl ether to remove the scavengers and cleaved protecting groups.[5][27]
-
The precipitated peptide is dissolved in an appropriate aqueous buffer and lyophilized.
Alternatives to HF, such as trifluoromethanesulfonic acid (TFMSA), can also be used, which have the advantage of being compatible with standard laboratory glassware.[11][27] However, they may not be as effective at cleaving all protecting groups, such as Arg(Tos).[11]
Experimental Protocols
Protocol 1: Standard Boc SPPS Cycle (Manual)
-
Resin Swelling: Swell the resin (e.g., MBHA, 0.5 mmol/g) in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add 10 mL of 50% TFA in DCM per gram of resin.
-
Agitate for 2 minutes and drain.
-
Add another 10 mL of 50% TFA/DCM and agitate for 20-30 minutes.[5]
-
Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add 10 mL of 10% DIEA in DCM per gram of resin.
-
Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DCM (3x) and DMF (2x).
-
-
Amino Acid Coupling (HBTU):
-
In a separate vial, dissolve the Boc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the activated mixture to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor completion with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Return to Step 2 for the next amino acid.
Conclusion
The Boc/Bzl strategy for solid-phase peptide synthesis remains a powerful and robust methodology. Its reliance on a graduated acid lability scheme, while requiring the use of hazardous reagents like TFA and HF, offers distinct advantages for synthesizing complex and aggregation-prone peptides. A thorough understanding of the underlying chemical principles—from the function of the Boc group and the rationale for neutralization to the mechanisms of coupling reagents and the critical role of scavengers in the final cleavage—is paramount for success. By applying the field-proven protocols and insights detailed in this guide, researchers can confidently leverage Boc chemistry to produce high-quality peptides for a wide array of scientific and therapeutic applications.
References
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 20. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 21. m.youtube.com [m.youtube.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. benchchem.com [benchchem.com]
- 24. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 25. peptide.com [peptide.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Unseen Architect: Biological Significance and Therapeutic Potential of D-Glutamine Containing Peptides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered a biological rarity, the D-enantiomer of glutamine is emerging as a molecule of significant interest, challenging the L-amino acid-centric view of biochemistry. This technical guide delves into the core biological significance of D-glutamine containing peptides, moving beyond general discussions of D-amino acids to focus specifically on the unique roles of this chiral variant. We will explore its definitive natural occurrence in bacterial peptidoglycan, its implications for microbial physiology and antibiotic resistance, and the enzymatic machinery that processes these unusual structures. Furthermore, this guide will provide field-proven insights into the strategic incorporation of D-glutamine in therapeutic peptide design to enhance stability and bioavailability. Detailed methodologies for the chemical synthesis and analytical characterization of D-glutamine peptides are presented to equip researchers and drug development professionals with the practical knowledge required to explore this promising frontier.
Introduction: Beyond the Mirror Image
In the central dogma of molecular biology, proteins are constructed exclusively from L-amino acids. However, nature is replete with exceptions that are both fascinating and functionally critical. D-amino acids, the mirror-image counterparts to the canonical L-forms, are now recognized as key players in diverse biological processes, from microbial defense to neurotransmission.[1] Among these, D-glutamine (D-Gln) presents a particularly compelling case. While its L-isomer is the most abundant amino acid in the human body—vital for metabolism, immune function, and as a neurotransmitter precursor—the D-form has been largely overlooked.[2][3]
The incorporation of a D-amino acid into a peptide chain is not a trivial substitution. It fundamentally alters the peptide's three-dimensional structure, rendering it resistant to degradation by common proteases that are stereospecific for L-amino acid substrates.[4][5] This inherent stability is the cornerstone of the therapeutic interest in D-amino acid containing peptides (DAACPs). This guide provides a focused exploration of D-glutamine, elucidating its established biological roles and providing a technical framework for its application in modern drug discovery.
The Physicochemical Landscape of D-Glutamine in Peptides
The substitution of L-Gln with D-Gln introduces profound changes to a peptide's physicochemical properties. The primary advantage is a dramatic increase in proteolytic stability.[5] Endogenous proteases, evolved to recognize L-amino acid sequences, are often incapable of cleaving peptide bonds adjacent to a D-amino acid, significantly extending the peptide's in vivo half-life.[4]
However, the glutamine side chain itself presents a unique stability challenge: deamidation and pyroglutamate formation. N-terminal glutamine, regardless of its chirality, can spontaneously cyclize to form pyroglutamic acid (pGlu), a reaction that can alter or abolish biological activity.[6] This is a critical consideration in formulation and storage. Understanding the kinetics of this degradation pathway is essential for developing stable therapeutic peptides.
| Property | L-Glutamine | D-Glutamine | Significance in Peptide Design |
| Chirality | Levorotatory | Dextrorotatory | Alters peptide backbone conformation, affecting receptor binding and secondary structure. |
| Proteolytic Stability | Susceptible to proteases | Highly resistant to proteases | Key advantage for increasing in vivo half-life of peptide therapeutics.[4][5] |
| Immunogenicity | Can be part of immunogenic epitopes | Generally lower immunogenicity | D-peptides are less likely to be presented by MHC complexes, potentially reducing immune response.[7] |
| Chemical Instability | N-terminal Gln can form pyroglutamate (pGlu) | N-terminal D-Gln can also form pGlu | A critical degradation pathway to monitor and mitigate during formulation and storage.[6] |
Natural Occurrence and Physiological Roles
The most definitive and well-characterized role of D-glutamine is as a structural component of the bacterial cell wall.
The Architect of the Bacterial Cell Wall
In many Gram-positive bacteria, D-glutamine is an essential building block of peptidoglycan (also known as murein), the rigid mesh-like layer that provides structural integrity and protects the cell from osmotic lysis.[8] The peptidoglycan monomer consists of two amino sugars, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), with a short peptide stem attached to the NAM residue.
In Staphylococcus aureus, a major human pathogen, this pentapeptide stem has the sequence: L-Alanine - D-Glutamine - L-Lysine - D-Alanine - D-Alanine .[4][9] In other species, such as Streptococcus pneumoniae, the D-glutamic acid at this position is amidated to form D-isoglutamine.[5] The presence of D-amino acids, including D-Gln, is a crucial defense mechanism, making the cell wall invulnerable to most host proteases designed to cleave L-amino acid linkages.[9]
Diagram 1: Peptidoglycan Structure of S. aureus
Peptidoglycan of S. aureus highlighting D-Gln.
Enzymatic Processing and Murein Recycling
The biosynthesis and turnover of peptidoglycan require a specialized suite of enzymes capable of handling D-amino acids. While enzymes that synthesize the D-Gln-containing precursor inside the cell are well-established, enzymes involved in breaking down the cell wall are also of great interest. For instance, γ-D-glutamyl-L-lysine endopeptidases have been identified in bacteria like Bacillus subtilis and Bacillus sphaericus.[10][11] These enzymes are involved in the recycling of murein peptides, cleaving the bond between D-glutamyl (or D-glutaminyl) and L-lysine residues, demonstrating that nature has evolved specific tools to process these unique peptide linkages.[12]
Pharmacological Significance and Therapeutic Design
The primary driver for incorporating D-Gln into therapeutic peptides is the enhancement of metabolic stability. This strategy is particularly valuable for peptide drugs that suffer from short in vivo half-lives due to rapid proteolytic degradation.
Key Advantages in Drug Design:
-
Extended Half-Life: By replacing a proteolytically labile L-amino acid with D-Gln, the peptide's resistance to enzymatic cleavage is significantly increased, leading to a longer duration of action.[4]
-
Improved Bioavailability: Enhanced stability can contribute to improved oral or subcutaneous bioavailability, as the peptide is better able to survive the degradative environments of the gastrointestinal tract or interstitial fluid.
-
Modulation of Activity: The conformational change induced by a D-amino acid can sometimes lead to altered receptor binding affinity or selectivity, which can be exploited to fine-tune a drug's pharmacological profile.[13]
An example of a therapeutic area where this is relevant is in the development of protease inhibitors. For instance, glutamine-containing peptides have been investigated as inhibitors of the SARS-CoV 3CL protease, and engineering these with D-amino acids could enhance their stability and potential as antiviral agents.[14]
Methodologies for the Investigation of D-Glutamine Peptides
Advancements in peptide chemistry and analytical science have made the synthesis and characterization of D-Gln containing peptides routine for well-equipped laboratories.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis of a peptide containing a D-glutamine residue.
Objective: To synthesize a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-D-Gln-Arg) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Fmoc-protected D-glutamine with side-chain protection (Fmoc-D-Gln(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Activate Fmoc-Arg(Pbf)-OH (4 eq) with HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Subsequent Amino Acid Couplings (Fmoc-D-Gln(Trt)-OH, etc.):
-
Repeat step 2 (coupling) and step 3 (deprotection) for each subsequent amino acid in the sequence (D-Gln, Phe, Gly, Gly, Tyr).
-
-
Final Deprotection: Perform a final Fmoc deprotection as in step 3.
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the mass of the purified peptide by mass spectrometry.
-
Diagram 2: SPPS Workflow for D-Gln Peptide
Workflow for Solid-Phase Peptide Synthesis.
Experimental Protocol: Chiral HPLC-MS Analysis
Objective: To separate and quantify the D- and L-enantiomers of a glutamine-containing peptide.
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. Coupling this with mass spectrometry (MS) allows for definitive identification and quantification.[15]
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Peptide sample (hydrolyzed into constituent amino acids).
-
D-Glutamine and L-Glutamine standards.
Methodology:
-
Sample Preparation (Acid Hydrolysis):
-
Lyophilize the peptide sample.
-
Add 6M HCl to the sample in a vacuum-sealed tube.
-
Heat at 110°C for 24 hours to hydrolyze all peptide bonds.
-
Remove HCl under vacuum. Reconstitute the amino acid hydrolysate in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Full scan and/or Selected Ion Monitoring (SIM) for the m/z of glutamine ([M+H]⁺ = 147.076).
-
-
Data Analysis:
-
Run D-Gln and L-Gln standards to determine their respective retention times.
-
Run the hydrolyzed peptide sample.
-
Identify the D-Gln and L-Gln peaks in the sample chromatogram based on retention time matching with the standards.
-
Quantify the peaks by integrating their areas.
-
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC-MS | Differential interaction with a chiral stationary phase. | High resolution, direct quantification, robust and widely available. | Requires hydrolysis of peptide; can be time-consuming.[15][16] |
| MEKC | Micellar Electrokinetic Chromatography with a chiral selector. | High efficiency, low sample consumption. | Requires derivatization for sensitive detection (e.g., fluorescence).[16] |
| LERLIC-MS/MS | Long-column anion exchange chromatography. | Can separate isomeric deamidation products (γ-Glu/α-Glu) in complex samples. | Advanced technique, less common than standard RP-HPLC.[17] |
Diagram 3: Chiral HPLC-MS Analysis Workflow
Workflow for Chiral HPLC-MS Analysis.
Future Directions and Conclusion
The study of D-glutamine containing peptides is a nascent field with significant potential. While its role in bacterial peptidoglycan is firmly established, its presence and function in higher organisms remain largely unexplored. The development of advanced analytical funnels for detecting D-amino acid containing neuropeptides may yet uncover endogenous D-Gln peptides in animal nervous or endocrine systems.[18]
For drug development professionals, D-glutamine offers a powerful tool to overcome the persistent challenge of proteolytic instability in peptide therapeutics. By understanding its unique chemical properties and leveraging robust synthetic and analytical methods, researchers can rationally design next-generation peptide drugs with enhanced pharmacokinetic profiles and improved efficacy. The "unseen architect" of the microbial world may soon become a key designer in the future of medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]
- 6. Glutamine (Gln) Amino Acid - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Purification and partial characterization of the gamma-D-glutamyl-L-di-amino acid endopeptidase II from Bacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysin - Wikipedia [en.wikipedia.org]
- 13. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Boc-Protected Amino Acids for Peptide Synthesis
<
This guide provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis, a cornerstone of solid-phase peptide synthesis (SPPS). It details the chemical principles, experimental protocols, and critical considerations for the successful application of Boc chemistry in the construction of peptide chains.
The Genesis of a Revolution: Boc Protection and the Dawn of Solid-Phase Peptide Synthesis
The ability to construct peptides of defined sequence is fundamental to biochemistry, pharmacology, and medicine.[1] However, the path to routine peptide synthesis was once a formidable challenge. The breakthrough came in 1963 when R. Bruce Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS), an innovation that earned him the Nobel Prize in Chemistry in 1984.[1][2][3] At the heart of this revolution was the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group playing a pivotal role.[2][4]
Merrifield's approach involved anchoring the C-terminal amino acid to an insoluble resin support.[2][5] This allowed for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing.[2][6] The success of this iterative process hinges on a robust protecting group strategy. The Boc group, introduced for the temporary protection of the α-amino group, combined with more permanent, acid-stable side-chain protecting groups (typically benzyl-based), formed the foundation of the first widely adopted SPPS methodology.[7][8][9]
The Chemistry of Boc Protection and Deprotection: A Tale of Acid Lability
The Boc/Benzyl (Bzl) strategy in SPPS relies on a principle of graduated acid lability.[6][10] The α-amino Boc group is removed under moderately acidic conditions, while the benzyl-based side-chain protecting groups and the linkage to the resin require a much stronger acid for cleavage.[6][7][8]
Introducing the Boc Group
The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[11] The base, such as sodium hydroxide or triethylamine, deprotonates the amino group, enhancing its nucleophilicity to attack the (Boc)₂O.[11] This reaction is efficient and generally proceeds in high yield.[12]
The Mechanism of Boc Deprotection
The removal of the Boc group is a critical step in the SPPS cycle and is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[11][13] The mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[11][13]
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate.[11][13]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing the free amine and carbon dioxide.[11][13]
The generation of the tert-butyl cation necessitates the use of "scavengers" in the deprotection solution to prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, cysteine, or methionine.[8][14]
The Boc-SPPS Workflow: A Step-by-Step Guide
The cyclical nature of Boc-SPPS involves a series of well-defined steps: deprotection, neutralization, and coupling.
Visualizing the Boc-SPPS Cycle
Caption: The iterative cycle of Boc-SPPS, highlighting the key steps of deprotection, neutralization, and coupling.
Detailed Experimental Protocol
Materials and Reagents:
-
Resin: Merrifield or PAM resin for peptide acids; MBHA or BHA resin for peptide amides.[15][16]
-
Boc-Amino Acids: High-purity, crystalline solids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[15][17]
-
Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM or DMF (v/v).[17]
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), HBTU, or HATU.[18][19][20]
-
Additives: 1-Hydroxybenzotriazole (HOBt) for carbodiimide-mediated couplings.[21]
Protocol Steps:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[18]
-
Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, pre-activate 2-4 equivalents of the Boc-amino acid with the coupling reagent.[18][19]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[18][19]
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[18]
-
Wash the resin with DMF and DCM to remove excess reagents.[18]
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Coupling Reagents in Boc-SPPS: Driving Peptide Bond Formation
The efficiency of peptide bond formation is paramount to the success of SPPS. Several classes of coupling reagents have been developed to facilitate this critical step.
| Coupling Reagent Class | Examples | Mechanism of Action & Key Features |
| Carbodiimides | DCC, DIC | Form a highly reactive O-acylisourea intermediate. DCC is cost-effective but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents.[20][21][23] DIC is often preferred in Fmoc chemistry as its urea byproduct is more soluble.[24] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | These reagents form active esters that are highly reactive and less prone to racemization.[23] HATU is particularly effective for coupling sterically hindered amino acids.[19] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they generate highly reactive active esters. PyAOP is especially useful for coupling N-methyl amino acids.[23] |
Note: The use of HOBt as an additive with carbodiimides is crucial to suppress side reactions and minimize racemization.[21]
The Final Act: Cleavage and Deprotection
Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In Boc-SPPS, this is typically accomplished using strong acids.
-
Hydrogen Fluoride (HF): This is the traditional and most common method for cleavage in Boc/Bzl chemistry.[7][11][25] It is highly effective but also extremely hazardous, requiring specialized equipment and handling procedures.[25][26][27] The cleavage is typically performed at 0°C for 1-2 hours.[18]
-
Trifluoromethanesulfonic acid (TFMSA): An alternative strong acid to HF.[9][15]
A "cleavage cocktail" containing scavengers is essential during this step to trap the reactive carbocations generated from the protecting groups and prevent side reactions.[18] Common scavengers include anisole, thioanisole, and 1,2-ethanedithiol (EDT).[18]
Troubleshooting Common Issues in Boc-SPPS
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Incomplete Deprotection | Insufficient acid strength or reaction time; poor resin swelling; steric hindrance; peptide aggregation.[17] | Increase TFA concentration or deprotection time; ensure adequate resin swelling; for difficult sequences, consider stronger acidic conditions.[17] |
| Incomplete Coupling | Steric hindrance of the amino acid; peptide aggregation; insufficient activation. | Use a more powerful coupling reagent like HATU; perform a double coupling; add a chaotropic agent to disrupt aggregation.[4] |
| Deletion Sequences | Incomplete deprotection or coupling. | Optimize deprotection and coupling steps; monitor each step with the Kaiser test. |
| Side Reactions (e.g., Alkylation) | Reactive carbocations generated during deprotection and cleavage. | Use appropriate scavengers in the deprotection and cleavage cocktails.[8] |
| Racemization | Over-activation of the amino acid, especially with certain residues like histidine and cysteine.[] | Use an appropriate coupling reagent and additive (e.g., DCC/HOBt); avoid prolonged activation times. |
| Pyroglutamate Formation | Cyclization of an N-terminal glutamic acid residue under acidic conditions.[29] | This is an inherent risk with N-terminal Glu in Boc-SPPS. If problematic, consider Fmoc chemistry for that portion of the sequence. |
Boc vs. Fmoc: A Comparative Analysis
While Boc chemistry laid the foundation for SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent for routine peptide synthesis.[7]
| Feature | Boc-SPPS | Fmoc-SPPS |
| α-Amino Protection | tert-butyloxycarbonyl (acid-labile)[7] | 9-fluorenylmethyloxycarbonyl (base-labile)[7] |
| Deprotection Conditions | Moderately strong acid (e.g., TFA)[7] | Mild base (e.g., 20% piperidine in DMF)[30] |
| Side-Chain Protection | Benzyl-based (strong acid-labile)[7][] | tert-butyl-based (acid-labile)[7][] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[7] | TFA[7] |
| Advantages | Robust for long and difficult sequences; acidic deprotection can disrupt peptide aggregation.[7][27] | Milder conditions, compatible with a wider range of sensitive functionalities; easier automation.[7] |
| Disadvantages | Use of hazardous reagents (TFA, HF); harsher conditions can lead to side reactions.[7] | Aggregation can be more problematic for certain sequences; piperidine can form adducts. |
Conclusion: The Enduring Legacy of Boc Chemistry
While Fmoc chemistry has become the workhorse for many applications, Boc-SPPS remains an indispensable tool in the peptide chemist's arsenal. Its robustness, particularly for the synthesis of long and challenging peptides, ensures its continued relevance.[25][27] A thorough understanding of the principles and protocols of Boc-SPPS is essential for any researcher or scientist involved in the art and science of peptide synthesis.
References
- 1. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]
- 2. peptide.com [peptide.com]
- 3. Robert Bruce Merrifield - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. csbio.com [csbio.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. bachem.com [bachem.com]
- 25. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Boc-D-Gln-OH in solution phase peptide synthesis
An Application Guide to the Strategic Use of Boc-D-Gln-OH in Solution-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-α-tert-butyloxycarbonyl-D-glutamine (this compound) in solution-phase peptide synthesis (SPPS). We delve into the core principles, from the selection of coupling reagents to the mitigation of critical side reactions, particularly pyroglutamate formation. This guide moves beyond simple procedural lists to explain the underlying chemical causality, empowering users to troubleshoot and optimize their synthetic strategies. Detailed, field-tested protocols are provided, underpinned by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of D-Glutamine and the Boc Strategy
The incorporation of D-amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability and unique conformational properties. This compound is a crucial building block in this endeavor, providing the D-enantiomer of glutamine with its α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] The Boc/Bzl (benzyl) protection strategy, a classical yet powerful approach, is particularly well-suited for solution-phase synthesis, where purification of intermediates is performed after each step.[3][4]
While glutamine is a common amino acid, its side-chain amide introduces a significant synthetic challenge: the propensity for intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[5][6] This irreversible transformation truncates the peptide and alters its biological properties, making its prevention a primary concern during synthesis.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61348-28-5 | |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |
| Molecular Weight | 246.26 g/mol | |
| Appearance | White to off-white powder | [1] |
| Storage | Store at 2-8°C, keep dry | [1][2] |
| Solubility | Soluble in DMF, Dioxane, Ethanol | [2] |
The Core Challenge: Pyroglutamate (pGlu) Formation
The primary side reaction involving an N-terminal glutamine residue is its conversion to pyroglutamic acid.[7] This occurs through an intramolecular nucleophilic attack of the α-amino group on the side-chain amide carbonyl, eliminating ammonia.[6]
Mechanism of Pyroglutamate Formation
This cyclization is particularly favorable when the N-terminal α-amino group is deprotected and free. The reaction can proceed spontaneously, especially under neutral or basic conditions, and is significantly accelerated by heat.[5][6]
Caption: Intramolecular cyclization of N-terminal glutamine.
Synthetic Consequences and Mitigation
-
Chain Termination: pGlu formation creates a cyclic N-terminus, preventing further peptide elongation.[8]
-
Purification Difficulty: The resulting truncated peptide often has similar chromatographic properties to the desired product, complicating purification.
-
Altered Biology: The change in the N-terminus can drastically alter or abolish the peptide's biological activity.[6]
Strategic Mitigation: The most effective strategy is to minimize the time the N-terminal glutamine's α-amino group remains free and unprotonated. This is achieved by proceeding immediately to the next coupling step after deprotection and neutralization.
Experimental Design: Reagents and Rationale
The success of a solution-phase synthesis hinges on the judicious selection of coupling reagents, solvents, and reaction conditions.
Choosing a Coupling Reagent
The goal of a coupling reagent is to activate the carboxylic acid of the incoming this compound, making it susceptible to nucleophilic attack by the free amine of the peptide chain.[3][9]
Comparison of Common Coupling Reagents for Solution-Phase Synthesis
| Reagent Class | Examples | Mechanism & Rationale | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or HOSu to form a more stable active ester, which suppresses racemization.[10][11] | Inexpensive, widely used, effective. | Byproduct (DCU) from DCC can be difficult to remove.[11] Risk of side reactions like nitrile formation from the Gln side chain.[12] |
| Phosphonium Salts | BOP, PyBOP | Forms an HOBt or HOAt active ester. Does not have the guanylation side-reaction potential of uronium salts.[11] | Excellent reactivity, good solubility, low racemization. Recommended for sterically hindered couplings. | Byproducts can be difficult to remove. BOP forms carcinogenic HMPA.[11] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms HOBt/HOAt active esters. Highly efficient and fast-acting. HATU is particularly potent due to the reactivity of the 7-aza-HOBt (HOAt) moiety.[11][13] | High coupling efficiency, fast reaction rates. HATU is excellent for difficult couplings.[14] | Higher cost. Can cause guanidinylation of the free amine if the carboxylic acid is not pre-activated.[13] |
Recommendation for this compound: For routine couplings, DCC/HOBt or DIC/HOBt offers a cost-effective and reliable method. For peptides where steric hindrance is a concern or where previous couplings have been sluggish, the use of HATU is strongly recommended due to its superior reactivity.[11][14]
Solvent Selection
The choice of solvent is critical for solubilizing reactants and influencing reaction rates.
-
Dimethylformamide (DMF): The most common solvent for peptide synthesis due to its excellent solvating properties for protected amino acids and peptides.
-
Dichloromethane (DCM): Often used for less polar reactants and during work-up procedures.
-
N-Methyl-2-pyrrolidone (NMP): A stronger solvent than DMF, sometimes used for difficult sequences prone to aggregation.
Detailed Protocols
The following protocols are designed as a robust starting point. Researchers should optimize conditions based on the specific peptide sequence.
General Workflow
The synthesis proceeds via a cycle of deprotection, neutralization, and coupling.
Caption: Solution-phase peptide synthesis cycle.
Protocol 1: Coupling of this compound using DCC/HOBt
This protocol describes the coupling of this compound to a peptide-ester with a free N-terminal amine (H-Peptide-OR).
Materials:
-
This compound (1.1 equivalents)
-
H-Peptide-OR (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)[11]
-
Solvent: Anhydrous DMF or a mixture of DMF/DCM
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the H-Peptide-OR (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Additive: Add HOBt (1.1 eq) to the solution and stir until fully dissolved. The addition of HOBt is crucial as it acts as a scavenger for the O-acylisourea intermediate, forming an active ester that reduces the risk of racemization.[10]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to minimize side reactions, including racemization and dehydration of the glutamine side chain.
-
Activation: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A common TLC system is Chloroform:Methanol:Acetic Acid (90:8:2). The disappearance of the amine starting material is a key indicator of completion.
-
Work-up:
-
Upon completion, cool the mixture again to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with cold DMF or DCM.
-
Transfer the filtrate to a separatory funnel and dilute with a solvent like Ethyl Acetate (EtOAc).
-
Perform aqueous washes:
-
2x with 5% citric acid solution (to remove any unreacted base and excess DCC).
-
2x with saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted this compound and HOBt).
-
1x with saturated sodium chloride (Brine) solution.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected peptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-α-Boc Group Deprotection
This protocol removes the temporary Boc protecting group to prepare the peptide for the next coupling step.
Materials:
-
Boc-protected peptide
-
Scavenger (optional): Anisole (2-5%) if the peptide contains sensitive residues like Trp or Met.[]
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in DCM.
-
Reagent Addition: Add the TFA/DCM solution to the peptide solution at room temperature. The reaction is typically rapid, accompanied by the evolution of CO₂ and isobutylene gas.[16]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Caution: TFA is corrosive.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product is the peptide as its TFA salt (H-Peptide-OR · TFA). This salt is often a solid or a thick oil and can be carried forward to the neutralization/coupling step without further purification.
-
Reaction Monitoring and Validation
Ensuring each coupling and deprotection step goes to completion is paramount for achieving a high final yield of the correct peptide.
-
Thin Layer Chromatography (TLC): A rapid and effective method. Staining with ninhydrin is a highly sensitive test for the presence of free primary amines (the starting material in a coupling reaction).[18] A complete coupling is indicated by the disappearance of the ninhydrin-positive spot corresponding to the free amine.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive confirmation of the mass of the product at each step, ensuring the correct amino acid has been added and that deprotection is complete.[19]
-
NMR Spectroscopy: While less common for routine monitoring, ¹H NMR can be used to confirm the structure of the purified peptide at key stages of the synthesis.[20]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance.- Impure or wet reagents/solvents.- Insufficient activation time or reagent equivalents. | - Switch to a more powerful coupling reagent like HATU.[14]- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature (use caution).- Add a second equivalent of coupling reagent ("double coupling"). |
| Pyroglutamate Detected | - Delay between neutralization and coupling.- Basic conditions during work-up.- High temperatures. | - Proceed immediately to coupling after neutralization.- Keep aqueous washes brief and avoid strong bases.- Maintain low temperatures (0°C) during activation and coupling. |
| Racemization | - Over-activation.- Absence of an anti-racemization additive (HOBt, HOAt).- Use of excess base. | - Always use an additive like HOBt or HOAt.[10][21]- Avoid excess tertiary amines (e.g., DIPEA) during the coupling step.- Keep activation and coupling temperatures low. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. people.uniurb.it [people.uniurb.it]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. jk-sci.com [jk-sci.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. peptide.com [peptide.com]
Standard Protocol for Boc Deprotection Using Trifluoroacetic Acid (TFA)
An Application Guide for Researchers
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone amine protecting group in modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions. Trifluoroacetic acid (TFA) is the preeminent reagent for this deprotection due to its high efficiency, volatility, and compatibility with many synthetic schemes, particularly in solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to the standard protocol for TFA-mediated Boc deprotection. It covers the underlying chemical mechanism, the critical role of scavengers in preventing side reactions, detailed experimental workflows, troubleshooting, and essential safety protocols.
The Scientific Foundation: Mechanism and Rationale
The widespread use of the Boc group stems from its robustness to a wide range of non-acidic reagents, allowing for selective chemical transformations elsewhere in a molecule. Its removal is typically achieved with strong acids, with TFA being the most common choice for its ability to effect clean and rapid cleavage.[1]
Mechanism of Acid-Catalyzed Boc Cleavage
The deprotection process is an acid-catalyzed elimination reaction that proceeds through a well-understood, multi-step mechanism.[2] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA.[1][2]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to its cleavage. This step generates two key intermediates: a highly stable tert-butyl cation and a carbamic acid.[2][3]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[2][4]
-
Amine Salt Formation: In the acidic reaction medium, the newly liberated amine is immediately protonated by excess TFA, yielding the amine as a trifluoroacetate salt.[1]
Because this reaction generates CO2 gas, it is critical that it is not performed in a sealed or closed system.[4][5]
Figure 1: Mechanism of TFA-mediated Boc deprotection.
The Problematic tert-Butyl Cation and the Necessity of Scavengers
The cleavage of the Boc group liberates a reactive tert-butyl cation.[2][6] This electrophile can cause unwanted side reactions by alkylating nucleophilic functional groups within the target molecule, a significant issue in peptide synthesis where sensitive amino acid residues are present.[5]
Amino acid residues particularly vulnerable to tert-butylation include:
-
Tryptophan (Trp): The highly nucleophilic indole ring is prone to alkylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6]
-
Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[6]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[6]
To prevent these modifications, scavengers are added to the reaction mixture. These are nucleophilic agents designed to trap the tert-butyl cation at a faster rate than the sensitive residues on the substrate.[6][7]
Data-Driven Reagent Selection: A Guide to Scavengers
The choice of scavenger depends on the specific nucleophiles present in the substrate. A cocktail of scavengers is often employed to provide comprehensive protection.
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | A highly effective and common scavenger that reduces the tert-butyl cation to isobutane.[2] |
| Water (H₂O) | Trp | 2.5 - 5% | Often used in combination with other scavengers. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6] |
| Ethanedithiol (EDT) | Cys, Met, Trp | 2.5 - 5% | Particularly effective for sulfur-containing residues.[6][7] It is also an efficient scavenger for tert-butyl trifluoroacetate, a byproduct that can also act as an alkylating agent.[8] |
| Thioanisole | Arg(Pmc), Trp, general | 5% | Accelerates the deprotection of Pmc from Arginine and protects Tryptophan.[7] |
| Phenol | Tyr, Trp, Arg | 5% (w/v) | Protects against modification of phenolic and indole rings. |
Experimental Protocols
The following protocols provide a starting point for solution-phase Boc deprotection. Conditions, particularly reaction time and TFA concentration, may require optimization based on the specific substrate.
General Protocol for Solution-Phase Boc Deprotection
This procedure is a robust starting point for a wide range of substrates.
Reagents and Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) as required (e.g., TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvents for extraction (e.g., DCM, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Figure 2: General workflow for solution-phase Boc deprotection.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Reagent Addition: In a separate flask, prepare the deprotection cocktail. For a final concentration of 20-50% TFA in DCM, add the required volume of TFA and any necessary scavengers to DCM.[9]
-
Reaction: Slowly add the TFA solution to the substrate solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.[9][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][3] Reaction times can vary from 30 minutes to several hours.[3]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the residue with toluene (add toluene and evaporate again) two to three times.[9][11]
-
Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[3]
Note on Product Form: If the final product is desired as the TFA or HCl salt (often done to improve stability or crystallinity), the aqueous work-up (Step 6) is omitted. After concentration (Step 5), the resulting salt can be precipitated from a non-polar solvent like diethyl ether.[12]
Reaction Monitoring by TLC
A quick and effective way to track the reaction is by TLC.
-
Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot of both.
-
Elution: Develop the plate in a suitable mobile phase (e.g., 10% methanol in DCM).
-
Visualization: The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value (it will not travel as far up the plate).[2] Visualize the spots under UV light and/or by staining with ninhydrin, which develops a characteristic purple color with primary amines.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents.[2] 2. Inadequate reaction time or low temperature.[2] 3. Steric hindrance around the Boc-protected amine.[2] 4. In SPPS, poor resin swelling can limit TFA access.[2][13] | 1. Increase the concentration of TFA (e.g., from 20% to 50%). 2. Extend the reaction time and monitor by LC-MS. Gentle warming may be considered but can increase side reactions.[6] 3. For highly hindered substrates, longer reaction times or stronger acidic conditions (e.g., HCl in dioxane) may be necessary.[6] 4. Use a solvent mixture that promotes better resin swelling. A 55% TFA solution in DCM has been shown to be more effective than 100% TFA for this reason.[2][13] |
| Side Product Formation | 1. Alkylation of nucleophilic residues by the tert-butyl cation.[2][6] 2. Formation of TFA esters with hydroxyl groups. | 1. Add appropriate scavengers to the deprotection cocktail (see Table 1).[6] 2. Use a TFA-water mixture (e.g., 95:5) to limit ester formation. TFA esters can also be hydrolyzed during a neutral or slightly basic aqueous work-up.[14] |
| Difficult Product Isolation | 1. Product is highly water-soluble, leading to poor recovery during aqueous work-up. 2. Product forms an oil or sticky solid as the TFA salt. | 1. Avoid aqueous work-up. After removing volatiles, use an ion-exchange resin (e.g., Amberlyst A-21) to capture the TFA and isolate the free amine.[12][15] 2. Attempt to precipitate the salt from a non-polar solvent like cold diethyl ether. Alternatively, convert the TFA salt to the HCl salt, which often has better crystalline properties. |
Essential Safety and Handling Precautions
Trifluoroacetic acid is a strong, corrosive acid that is volatile and hygroscopic. Strict safety protocols must be followed.
-
Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[16][17] Ensure an eyewash station and safety shower are immediately accessible.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[18]
-
Hand Protection: Use chemical-resistant gloves. For small volumes, nitrile gloves may suffice, but for larger volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.[16]
-
Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[17]
-
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[16] When diluting, always add acid to the solvent slowly, never the other way around. Keep containers tightly closed and stored in a cool, dry, well-ventilated area designated for corrosives.[16][17]
-
Spill & Disposal: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[18] All TFA waste must be disposed of as hazardous waste according to institutional and local regulations.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. scribd.com [scribd.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. fishersci.com [fishersci.com]
- 18. nj.gov [nj.gov]
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides with C-terminal Boc-D-Gln-OH
Introduction: The Significance of D-Glutamine in Peptide Therapeutics
In the landscape of drug development, therapeutic peptides represent a frontier of high specificity and potent biological activity. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability. The use of D-enantiomers, like D-glutamine (D-Gln), is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby extending the peptide's in vivo half-life.
Furthermore, the C-terminus of a peptide plays a critical role in its interaction with biological receptors and overall pharmacokinetic profile.[1] Synthesizing peptides with a free C-terminal carboxylic acid, particularly with a challenging residue like glutamine, requires a robust and carefully optimized methodology. This guide provides a comprehensive framework for the synthesis of peptides featuring a C-terminal Boc-D-Gln-OH using the well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) chemistry.[2][3] We will explore the underlying chemical principles, provide detailed, field-proven protocols, and address common challenges to ensure a high-yield, high-purity synthesis.
The Boc/Bzl Synthesis Strategy: Foundational Principles
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and powerful approach for SPPS.[2] It relies on a graded acid-lability principle: the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linker require a much stronger acid (e.g., anhydrous hydrogen fluoride, HF) for final cleavage.[3][4]
Core Logic of the Boc/Bzl Strategy:
-
Nα-Protection: The Boc group shields the alpha-amine of the incoming amino acid during the coupling reaction.
-
Repetitive Deprotection: The Boc group is removed with ~50% TFA in a suitable solvent like dichloromethane (DCM).[5]
-
Neutralization: Following TFA treatment, the protonated N-terminal amine must be neutralized to its free base form with a tertiary amine, typically diisopropylethylamine (DIEA), to enable the subsequent coupling reaction.[4]
-
Final Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like HF.[6]
Diagram: The Boc-SPPS Iterative Cycle
Caption: The iterative workflow for chain elongation in Boc-SPPS.
Key Challenges in Synthesizing C-Terminal Glutamine Peptides
Glutamine, while common, presents specific challenges during peptide synthesis that researchers must mitigate to prevent the formation of impurities.
-
Side-Chain Dehydration: The primary side reaction for glutamine involves its side-chain amide. Under the influence of carbodiimide coupling reagents (like DCC or DIC), the amide can undergo dehydration to form a nitrile. This side product is difficult to separate from the desired peptide. The use of additives like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress this reaction by forming a less reactive HOBt-active ester.[7][8]
-
Pyroglutamate Formation: While primarily a concern for N-terminal glutamine residues which can cyclize to form pyroglutamic acid[9], harsh conditions or extended reaction times at any stage can potentially lead to side reactions. Careful control of synthesis parameters is essential.
-
Solubility Issues: Peptides rich in glutamine can sometimes exhibit poor solubility, and the unprotected glutamine derivatives themselves can be difficult to dissolve in standard organic solvents, complicating coupling reactions.[10][11]
Diagram: Glutamine Side-Chain Dehydration
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 11. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the First Step: A Detailed Guide to the Solid-Phase Coupling of Boc-D-Gln-OH
An Application Note for Drug Development Professionals and Researchers
Abstract
The covalent attachment of the first amino acid to a solid support is a critical initiation step in Boc-based Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive, step-by-step guide for the successful coupling of Nα-Boc-protected D-glutamine (Boc-D-Gln-OH) to a resin. We delve into the underlying chemical principles, explain the rationale behind protocol choices, and address the unique challenges posed by glutamine chemistry, such as side-chain dehydration. This guide offers detailed protocols for resin preparation, amino acid activation using carbodiimide reagents, coupling verification via the Kaiser test, and troubleshooting common issues, ensuring a robust and validated starting point for peptide synthesis.
Introduction: The Foundational Importance of the First Coupling
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide chemistry[1]. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a classical and robust approach, employs the acid-labile Boc group for temporary Nα-amino protection and more stable, benzyl-based groups for side-chain protection, which are typically removed in the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF)[2][3].
The successful anchoring of the C-terminal amino acid to the solid support is paramount, as it dictates the maximum possible yield and purity of the final peptide. Any failure at this stage, such as incomplete coupling or racemization, will irrevocably compromise the entire synthesis.
Glutamine (Gln) presents a specific challenge. During the activation of its carboxyl group, particularly with carbodiimide reagents, the side-chain amide is susceptible to dehydration, forming a nitrile byproduct[4]. This side reaction is irreversible and leads to a significant, hard-to-remove impurity. To mitigate this, it is best practice to use a side-chain protected glutamine derivative. For Boc-SPPS, Nα-Boc-Nγ-trityl-D-glutamine (Boc-D-Gln(Trt)-OH) is an excellent choice. The bulky trityl (Trt) group sterically hinders the side-chain amide, preventing dehydration[5][6]. While the Trt group is acid-labile and may be cleaved during subsequent Boc deprotection steps, its presence during the critical activation and coupling phase is key to preventing the side reaction[6].
This guide will focus on coupling Boc-D-Gln(Trt)-OH to Merrifield resin, the classic support for generating peptide acids via the Boc/Bzl strategy[7].
Materials and Reagents
Proper preparation and quality of all materials are essential for successful synthesis.
| Category | Item | Grade/Specification | Purpose |
| Resin | Merrifield Resin (Chloromethylated polystyrene) | 1% DVB cross-linked, 100-200 mesh, 0.8-1.2 mmol/g substitution | Solid support for peptide acid synthesis. |
| Amino Acid | Boc-D-Gln(Trt)-OH | Peptide synthesis grade | C-terminal amino acid to be coupled. |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Primary solvent for swelling, washing, and coupling. |
| Dichloromethane (DCM) | Peptide synthesis grade | Solvent for swelling, washing, and neutralization. | |
| Isopropanol (IPA) | Reagent grade | Washing solvent. | |
| Ethanol (EtOH) | Anhydrous | Solvent for cesium salt preparation. | |
| Coupling Reagents | Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99.9% | Base for forming the cesium salt of the amino acid. |
| Deprotection | Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Reagent for Boc group removal. |
| Neutralization | N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Non-nucleophilic base for neutralization. |
| Monitoring | Kaiser Test Kit | (See Section 6 for solution prep) | Qualitative test for free primary amines. |
| Apparatus | Solid-Phase Peptide Synthesis Vessel | Glass, with frit and stopcock | Reaction vessel for synthesis. |
| Mechanical Shaker/Rocker | To ensure continuous mixing of resin and reagents. | ||
| Filtration Apparatus | For washing and draining the resin. |
Experimental Workflow: A Visual Overview
The overall process, from bare resin to the successfully coupled first amino acid, follows a logical sequence of swelling, activation, coupling, and verification.
Caption: Workflow for coupling the first amino acid (Boc-D-Gln(Trt)-OH) to Merrifield resin.
Detailed Protocol: Esterification via the Cesium Salt Method
The cesium salt method is widely regarded as the standard for attaching the first Boc-amino acid to chloromethylated resins like Merrifield resin. It proceeds via an Sₙ2 reaction that minimizes the risk of racemization, a common issue with other esterification methods that use strong bases like DMAP[7].
Step 1: Resin Preparation and Swelling (Duration: ~1 hour)
Proper swelling of the polystyrene resin is critical to expose the reactive chloromethyl sites within the polymer matrix, allowing for efficient diffusion of reagents.
-
Place the desired amount of Merrifield resin (e.g., 1.0 g) into the reaction vessel.
-
Add DCM to cover the resin (approx. 10 mL/g).
-
Agitate gently on a shaker for 30 minutes.
-
Drain the DCM.
-
Add DMF (approx. 10 mL/g) and agitate for another 30 minutes.
-
Drain the DMF completely. The resin is now swollen and ready for coupling.
Step 2: Preparation of the Boc-D-Gln(Trt)-OH Cesium Salt (Duration: ~2-3 hours)
This step converts the carboxylic acid to its cesium salt, which is a potent nucleophile for the subsequent esterification.
-
Dissolve Boc-D-Gln(Trt)-OH (1.2 equivalents relative to resin substitution) in a mixture of EtOH (2 mL/mmol) and water (0.5 mL/mmol).
-
Adjust the pH to 7.0 by the dropwise addition of an aqueous solution of Cesium Carbonate (Cs₂CO₃, 0.5 equivalents).
-
Once the pH is stable at 7.0, evaporate the solution to dryness using a rotary evaporator.
-
To ensure the salt is anhydrous, co-evaporate the residue with anhydrous dioxane or DMF (3x). The resulting white solid is the cesium salt, ready for use.
Step 3: Coupling Reaction (Esterification) (Duration: 12-24 hours)
-
Add the prepared cesium salt (1.2 eq.) to the swollen resin in the reaction vessel.
-
Add fresh, amine-free DMF (approx. 8-10 mL/g of initial resin).
-
Seal the vessel and place it on a shaker at 50°C. Allow the reaction to proceed overnight (12-24 hours).
-
Expert Insight: The elevated temperature accelerates the Sₙ2 reaction. The reaction can be catalyzed by adding a small amount of potassium iodide (KI, 0.1 eq.), which facilitates a Finkelstein reaction, converting the resin's chloro- groups to more reactive iodo- groups in situ.
-
Step 4: Post-Coupling Wash (Duration: ~30 minutes)
A thorough washing sequence is crucial to remove unreacted amino acid salt and any byproducts.
-
Drain the reaction mixture from the resin.
-
Wash the resin sequentially with the following solvents (3x each, using ~10 mL/g for 2 minutes per wash):
-
DMF
-
DMF/Water (1:1)
-
DMF
-
IPA
-
DCM
-
-
Dry the resin under a stream of nitrogen, followed by drying in vacuo over KOH for several hours to obtain the final, loaded resin: Boc-D-Gln(Trt)-Merrifield Resin .
Mechanism of Action: Carbodiimide Coupling
While the first amino acid is best attached via the cesium salt method, all subsequent amino acids in the peptide chain are coupled using activating agents. Carbodiimides are a common class of such reagents[8]. The mechanism involves activating the carboxylic acid to make it susceptible to nucleophilic attack by the free amine on the resin-bound peptide[9].
Diisopropylcarbodiimide (DIC) is often preferred over Dicyclohexylcarbodiimide (DCC) in SPPS because its urea byproduct is soluble in common solvents, simplifying purification[10].
The activation proceeds via a highly reactive O-acylisourea intermediate. However, this intermediate can undergo a side reaction to form a stable N-acylurea, terminating the reaction[10]. To prevent this and reduce racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly converts the O-acylisourea into a more stable, yet still highly reactive, HOBt-active ester[10][11].
Caption: Simplified mechanism of DIC/HOBt mediated peptide coupling.
Verifying Success: The Kaiser Test
To proceed with the synthesis, one must first deprotect the Nα-Boc group to expose the primary amine, which will be used to couple the next amino acid. The Kaiser test is a highly sensitive colorimetric assay used to confirm the presence of this free primary amine after deprotection, or conversely, its absence after a successful coupling reaction[12][13].
Boc Deprotection Protocol
-
Swell the Boc-D-Gln(Trt)-Merrifield resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash)[7].
-
Drain, then add fresh 50% TFA/DCM and agitate for 20-30 minutes[2][7].
-
Drain the TFA solution and wash the resin with DCM (3x) and IPA (2x).
-
Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM (2x, 5 min each)[2].
-
Wash thoroughly with DCM (3x) and DMF (3x) to remove all traces of base. The resin is now ready for the Kaiser test or the next coupling cycle.
Kaiser Test Protocol[14][16]
-
Prepare Reagents:
-
Solution A: 1 g ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g phenol in 20 mL n-butanol.
-
Solution C: 1 mL of 0.01M aqueous KCN diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
| Observation | Interpretation | Action |
| Intense Blue Beads & Solution | Positive result: Free primary amines are present. | This is the expected result after a successful deprotection step. Proceed to the next coupling. |
| Colorless/Yellow Beads & Solution | Negative result: No free primary amines detected. | This indicates a complete coupling reaction. After a coupling step, you can proceed to deprotection. |
| Blue Beads, Colorless Solution | Incomplete coupling/deprotection. | Recouple or extend deprotection time. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Loading of First Amino Acid | Incomplete reaction during esterification; poor resin swelling; inactive chloromethyl sites on resin. | Increase reaction time and/or temperature (up to 60°C). Ensure anhydrous conditions for cesium salt formation. Use a fresh batch of resin. Add catalytic KI. |
| Formation of Nitrile byproduct | Dehydration of Gln side-chain during activation. This occurs if using unprotected this compound with a carbodiimide activator. | Primary Solution: Always use side-chain protected glutamine, such as Boc-D-Gln(Trt)-OH, for carbodiimide-mediated couplings[5][6]. Alternative: Use a non-carbodiimide coupling reagent like HBTU, which is less prone to causing this side reaction[14]. |
| Racemization of C-terminal residue | Use of strong, non-hindered bases (e.g., triethylamine, DMAP) during esterification to hydroxymethyl resins (like Wang resin). | Use the cesium salt method for chloromethylated resins[7]. If using other resins, avoid DMAP catalysis for sensitive amino acids. |
| Positive Kaiser Test After Coupling | Incomplete coupling reaction due to steric hindrance or peptide aggregation. | Recouple using fresh reagents. Increase coupling time. Consider switching to a more potent coupling reagent like HATU or HBTU[13]. |
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Gln-OH
Welcome to the technical support guide for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-Gln-OH. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this residue. Incomplete coupling of glutamine derivatives is a frequent hurdle in SPPS, leading to deletion sequences and complex purification profiles. This guide provides in-depth, field-proven insights to diagnose and resolve these issues, ensuring the integrity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete this compound coupling?
The most direct indicator of incomplete coupling is a positive Kaiser test (blue or purple beads) after the coupling step, signifying the presence of unreacted primary amines on the resin.[1] Downstream, this manifests as the presence of deletion sequences (peptide minus Gln) in the crude product upon analysis by mass spectrometry. Chromatographically, you may observe a significant peak eluting earlier than your target peptide during RP-HPLC analysis.
Q2: What are the underlying chemical reasons for the difficult coupling of this compound?
The challenges with glutamine coupling, even without significant steric hindrance on its own, stem primarily from two side reactions involving its side-chain amide:
-
Dehydration to Nitrile: During the activation of the carboxylic acid, particularly with carbodiimide reagents like DCC or DIC, the side-chain amide of glutamine can be dehydrated to form a nitrile.[2][3][4] This side reaction is a major cause of low yield and impurity.
-
Pyroglutamate Formation: N-terminal glutamine residues can undergo base-catalyzed or heat-induced cyclization to form a pyroglutamate residue.[5][6] This reaction is particularly relevant if the Gln residue is at the N-terminus of the growing peptide chain and is exposed to basic conditions during the subsequent deprotection step.[5][7]
Additionally, aggregation of the growing peptide chain on the resin can physically hinder the coupling of the incoming amino acid.[5]
Diagnostic Workflow for Coupling Issues
A systematic approach is crucial to pinpointing the cause of incomplete coupling. The following workflow will guide you through the diagnostic process.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc-D-Gln-OH Deprotection
Welcome to the technical support center for optimizing the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) protected D-Glutamine (Boc-D-Gln-OH). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical step in peptide synthesis and organic chemistry. Here, we provide in-depth FAQs and troubleshooting protocols to help you navigate potential pitfalls, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of Trifluoroacetic Acid (TFA) for this compound deprotection, and what is the rationale?
Standard protocols often recommend a TFA concentration ranging from 25% to 50% (v/v) in a solvent like Dichloromethane (DCM).[1][2] For example, a common starting point is a 1:1 mixture of TFA and DCM.[3] The rationale for this concentration range is to achieve a balance: the acid must be concentrated enough to efficiently cleave the acid-labile Boc group in a reasonable timeframe (typically 30-120 minutes at room temperature), but not so harsh as to promote significant side reactions.[1] The reaction proceeds via protonation of the Boc-group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt.[4]
Q2: What is the primary side reaction when deprotecting this compound and how does it occur?
The most significant side reaction is the intramolecular cyclization of the glutamine side chain to form a pyroglutamate (pGlu) residue.[5] This occurs when the newly deprotected N-terminal amine attacks the side-chain amide carbonyl of the glutamine.[6] This reaction is catalyzed by both heat and acidic conditions and results in the elimination of ammonia.[7][8] The formation of pyroglutamate is problematic as it is an irreversible modification that caps the N-terminus, preventing further peptide chain elongation, and alters the biological properties of the final peptide.[7]
Q3: How does TFA concentration directly influence the rate of deprotection versus pyroglutamate formation?
Higher TFA concentrations accelerate the rate of Boc deprotection. However, they also increase the acidity of the medium, which can promote the acid-catalyzed cyclization of glutamine to pyroglutamate.[5][8] Conversely, lower TFA concentrations will slow the deprotection rate but may also reduce the extent of pyroglutamate formation. The key to optimization is finding the lowest TFA concentration that provides complete deprotection in an acceptable timeframe, thereby minimizing the exposure of the sensitive, deprotected Gln residue to harsh acidic conditions.
Q4: How can I monitor the reaction to know when the deprotection is complete?
Effective reaction monitoring is crucial to avoid unnecessarily long exposure to TFA. Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method. The deprotected product (the amine salt) is significantly more polar than the Boc-protected starting material and will have a much lower Retention Factor (Rf).[9][10] Staining with a ninhydrin solution can be used to visualize the primary amine product.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative assessment of reaction completion by tracking the disappearance of the starting material peak and the appearance of the product peak.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method, as it not only separates the components but also confirms the expected molecular weight of the deprotected product and helps identify any side products, such as the pyroglutamate derivative (mass loss of 17 Da, corresponding to NH₃).[10]
Q5: What is a scavenger and is it necessary for deprotecting only this compound?
Scavengers are reagents added to the deprotection cocktail to "trap" reactive electrophilic species generated during the reaction.[11][12] The primary species of concern during Boc deprotection is the tert-butyl cation.[1][13] While this cation is a major issue for nucleophilic residues like Tryptophan, Methionine, or Cysteine, it is less of a concern for Glutamine's side chain.[1][11]
For the deprotection of a single this compound amino acid, scavengers like water or triisopropylsilane (TIS) are generally not required to prevent tert-butylation. However, if the D-Gln residue is part of a larger peptide containing other sensitive amino acids, a scavenger cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) is essential.[14]
Troubleshooting Guide
Problem 1: Incomplete Deprotection
-
Symptom: HPLC or TLC analysis shows a significant amount of remaining this compound starting material after the standard reaction time.
-
Possible Cause 1: Insufficient TFA Concentration or Equivalents. The reaction may be too slow under the current conditions. While higher concentrations risk side reactions, a certain threshold is needed for efficient cleavage.[15]
-
Solution: Gradually increase the TFA concentration, for example, from 25% to 40-50% in DCM.[16] Monitor the reaction closely by TLC or HPLC at 30-minute intervals to find the optimal time.
-
-
Possible Cause 2: Low Reaction Temperature. Reactions run at 0°C or below may proceed very slowly.
-
Solution: Ensure the reaction is running at ambient room temperature (20-25°C). Increasing the temperature further is generally not recommended due to the increased risk of side product formation.[8]
-
-
Possible Cause 3: Poor Resin Swelling (for Solid-Phase Synthesis). In solid-phase peptide synthesis (SPPS), if the resin support is not adequately swollen, the TFA reagent cannot efficiently access all the reaction sites.[17]
-
Solution: Ensure the chosen solvent system promotes good resin swelling. Interestingly, a 55% TFA solution in DCM has been shown to provide better resin swelling and higher purity peptides compared to 100% TFA.[17]
-
Problem 2: Significant Pyroglutamate (pGlu) Formation
-
Symptom: LC-MS analysis shows a prominent peak with a mass corresponding to the desired product minus 17 Da (loss of NH₃).
-
Possible Cause 1: TFA Concentration is Too High. Highly acidic conditions accelerate the intramolecular cyclization.
-
Solution: Reduce the TFA concentration. Perform a concentration titration experiment (see table and protocol below) to identify the optimal balance. Try concentrations as low as 10-20% TFA in DCM and monitor closely.
-
-
Possible Cause 2: Prolonged Reaction Time. The longer the deprotected glutamine is exposed to acid, the more likely it is to cyclize.
-
Solution: Do not let the reaction run longer than necessary. Once HPLC or TLC confirms the consumption of starting material, proceed immediately with the work-up to remove the TFA.
-
-
Possible Cause 3: Elevated Temperature. Heat significantly accelerates pyroglutamate formation.[8]
-
Solution: Maintain the reaction at a consistent room temperature. Avoid any external heating. If the reaction is exothermic upon adding TFA, consider pre-cooling the solution before addition.
-
Optimization Strategy: TFA Concentration Titration
To minimize pyroglutamate formation while ensuring complete deprotection, a systematic optimization of the TFA concentration is recommended.
Table 1: Effect of TFA Concentration on this compound Deprotection
| TFA Conc. (% in DCM) | Typical Reaction Time (min) | Target Product Purity (%) | Key Observation |
| 50% | 30 - 60 | ~85-90% | Fast deprotection, but noticeable pGlu formation. |
| 25% | 60 - 90 | ~90-97% | Good balance of reaction speed and purity.[2] |
| 15% | 90 - 180 | >98% | Slower reaction, but minimal side product formation. |
| 5% | > 240 | Incomplete | Reaction is often too slow for practical use. |
Note: Purity and time are illustrative and highly dependent on the specific substrate and reaction scale. Experimental verification is required.
Experimental Protocols & Visual Guides
Protocol 1: Optimized this compound Deprotection (Solution Phase)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
TFA Addition: Cool the solution to 0°C in an ice bath. Add TFA dropwise to achieve the desired final concentration (start with 25% v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Withdraw a small aliquot from the reaction mixture every 30 minutes. Quench it with a basic solution (e.g., saturated NaHCO₃), extract with a suitable organic solvent, and spot on a TLC plate or analyze by LC-MS to monitor the disappearance of the starting material.[10]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
Isolation: The resulting residue is the D-glutamine TFA salt. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.[10]
Diagram 1: Boc Deprotection and Side Reaction Mechanism
This diagram illustrates the desired deprotection pathway of this compound versus the competing intramolecular cyclization that leads to the formation of pyroglutamate.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-D-Gln-OH Dissolution in DMF
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility of Boc-D-Gln-OH in N,N-Dimethylformamide (DMF). Our goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental work.
Introduction: The Challenge of this compound Solubility
This compound is a cornerstone building block in Boc-based solid-phase peptide synthesis (SPPS).[1] While DMF is the workhorse solvent for SPPS, researchers often encounter frustrating solubility issues with this specific amino acid derivative.[2] This guide will dissect the underlying causes of poor solubility and provide a systematic, field-proven approach to overcoming these challenges, ensuring the integrity of your synthesis and the quality of your final peptide product.
The tert-butyloxycarbonyl (Boc) protecting group is designed to enhance the solubility and stability of amino acids during peptide synthesis.[1][3] However, the inherent properties of the glutamine side chain can introduce complexities.
Troubleshooting Guide: From Slow Dissolution to Insoluble Precipitates
This section is structured to help you diagnose and resolve solubility issues in a logical sequence, from simple physical interventions to more complex chemical solutions.
Issue 1: this compound Dissolves Slowly or Incompletely in DMF at Room Temperature
This is the most common starting point for solubility problems. It often indicates that the dissolution process requires more energy to overcome the crystal lattice energy and intermolecular forces of the solute.
dot
References
Technical Support Center: Kaiser Test for Boc-D-Gln-OH Coupling Efficiency
Welcome to the technical support center for monitoring Boc-D-Gln-OH coupling in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who utilize the Kaiser test as a critical in-process control. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maintain the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Kaiser test?
A1: The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In the context of Boc-SPPS, it is used after a coupling step to verify that the N-terminal primary amine of the resin-bound peptide has been successfully acylated by the incoming Boc-protected amino acid. The test relies on the reaction of ninhydrin with the primary amine, which, upon heating in the presence of pyridine and a cyanide catalyst, produces an intense blue-purple chromophore known as Ruhemann's purple.[3] A positive blue result indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[3][4]
Q2: When is the correct point to perform the Kaiser test for this compound coupling?
A2: The test should be performed after the this compound coupling reaction is complete and before the subsequent Boc-deprotection step. The workflow is as follows:
-
Deprotect the N-terminal Boc group of the peptide-resin, revealing a free primary amine.
-
Couple this compound to the newly exposed amine.
-
Thoroughly wash the peptide-resin to remove excess reagents.[3][5]
-
Take a small sample of beads (10-15) for the Kaiser test.
-
Based on the test result, either proceed to the next deprotection step (negative result) or troubleshoot the coupling (positive result).
Q3: Why is diligent monitoring of Glutamine (Gln) coupling important?
A3: While not as sterically hindered as residues like Valine, Glutamine coupling can sometimes be challenging. Incomplete coupling can lead to the formation of deletion sequences (peptides missing the Gln residue), which are difficult to separate from the target peptide during purification. Furthermore, issues during Gln coupling can sometimes be indicative of underlying problems like peptide aggregation on the resin, which will complicate subsequent steps.[5][6] The Kaiser test provides a rapid and crucial checkpoint to ensure this critical step has proceeded to completion.
Q4: Can the Kaiser test be used for all amino acids?
A4: The Kaiser test is highly effective for primary amines. However, it is unreliable for detecting secondary amines, such as the N-terminus of Proline or other N-substituted residues.[2][7] These residues will typically yield an ambiguous reddish-brown or yellow color. For sequences involving these amino acids, alternative tests like the Chloranil or Isatin test are recommended to confirm coupling.[3][7]
Experimental Protocol: The Kaiser Test
This protocol describes the standard procedure for performing the Kaiser test on a sample of peptide-resin.
Reagent Preparation
Properly prepared and fresh reagents are critical for reliable results.[3]
| Reagent | Preparation Instructions | Storage |
| Reagent A | 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this solution with 49 mL of fresh pyridine.[2][4] | Store in a well-sealed, clearly labeled bottle. Prepare fresh every 2-4 weeks. |
| Reagent B | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2][3] | Store in a foil-wrapped bottle to protect from light. Stable for several months. |
| Reagent C | Dissolve 40 g of phenol in 20 mL of n-butanol.[2][3] | Store in a well-sealed bottle. Stable for several months. |
Step-by-Step Procedure
-
Sample Collection: After the coupling of this compound and subsequent DMF washes, carefully remove 10-15 beads of the peptide-resin and place them in a small, clean glass test tube (e.g., 12x75 mm).
-
Prepare Reference: Prepare a second, empty test tube to serve as a color reference.
-
Add Reagents: To both the sample and reference tubes, add 2-3 drops of each Kaiser test reagent in the specified order: Reagent A, Reagent B, and Reagent C.[2]
-
Heating: Heat both tubes in a heating block or oil bath at 110°C for 5 minutes.[7][8]
-
Observation: Remove the tubes from the heat and observe the color of the beads and the solution against a white background, comparing the sample to the reference tube.
Interpreting the Results
The color of both the beads and the solution provides a detailed picture of the coupling efficiency.
| Observation | Interpretation | Recommended Action |
| Colorless/Yellow Beads & Solution | Complete Coupling: No primary amines detected. | Proceed to the next Boc-deprotection step. |
| Intense Blue Beads & Blue Solution | Incomplete/Failed Coupling: Significant amount of unreacted primary amine.[3][7] | Perform a second coupling (recouple).[6] |
| Yellow/Colorless Beads, Blue Solution | Nearly Complete Coupling: Trace amounts of unreacted amine. | Consider extending coupling time in future steps or proceed to a capping step to block unreacted sites.[3][7] |
Troubleshooting Guide for this compound Coupling
A positive Kaiser test is a signal to pause and diagnose the synthesis. The following guide addresses the most common issues.
Issue: Intense Blue Result (Failed Coupling)
A dark blue color in both the beads and solution indicates that the coupling of this compound was unsuccessful.
-
Potential Cause 1: Reagent-Related Issues
-
Causality: The coupling reagents (e.g., HBTU, HATU, DIC) or the this compound itself may have degraded due to improper storage or age. The activating base (e.g., DIPEA) may also be of poor quality.
-
Solution: Use fresh, high-quality reagents. If synthesizing a difficult sequence, consider using a more powerful coupling reagent like HATU or HCTU, which are known to be more efficient for challenging couplings.[6][9]
-
-
Potential Cause 2: Inefficient Activation or Insufficient Equivalents
-
Causality: The amino acid may not have been sufficiently pre-activated before addition to the resin, or an insufficient molar excess of the amino acid and coupling reagents was used. For difficult sequences, higher equivalents are often necessary.
-
Solution: Ensure proper pre-activation times as recommended for your chosen coupling reagent. Increase the equivalents of this compound, coupling reagent, and base. A standard recoupling protocol would involve using the same equivalents as the first attempt with fresh reagents.[6]
-
-
Potential Cause 3: Peptide Aggregation
-
Causality: As the peptide chain elongates, it can fold into secondary structures on the resin, sterically hindering the N-terminal amine and preventing the incoming amino acid from accessing it.
-
Solution: If aggregation is suspected, consider switching to a solvent known to disrupt secondary structures, such as NMP or a mixture of DMF/DCM.[7] For extremely difficult sequences, incorporating chaotropic salts like LiCl may also be beneficial.[10]
-
Workflow: Responding to a Positive Kaiser Test
The following diagram outlines the logical workflow for troubleshooting a failed coupling reaction.
Caption: Troubleshooting workflow for a positive Kaiser test result.
Issue: False Positive or Ambiguous Results
Sometimes, a positive or weakly positive result can be misleading.
-
Potential Cause 1: Inadequate Washing
-
Causality: Residual base (e.g., DIPEA) or unreacted, free this compound from the coupling solution can remain trapped in the resin matrix. While the peptide's N-terminus is coupled, these contaminants can still react with ninhydrin.[3][5]
-
Solution: Implement a rigorous washing protocol after the coupling step. Wash the resin extensively with DMF (at least 5-7 times) before taking a sample for the Kaiser test. This ensures that any observed color is due to amines attached to the resin, not contaminants.[11]
-
-
Potential Cause 2: Reagent Contamination or Degradation
-
Causality: The Kaiser test reagents themselves can degrade. The KCN/pyridine solution (Reagent A) is particularly susceptible to degradation and can lead to ambiguous results if old.[3]
-
Solution: Prepare fresh Kaiser test solutions, especially Reagent A, on a regular basis. Store all reagents properly to protect them from light and moisture.
-
Capping: A Final Safeguard
If a second coupling attempt still yields a positive Kaiser test, it may not be possible to drive the reaction to 100% completion. To prevent the formation of deletion sequences, the remaining unreacted amines must be permanently blocked or "capped".
Standard Capping Protocol:
-
Wash the peptide-resin thoroughly with DMF.
-
Prepare a capping solution of acetic anhydride and a base (like DIPEA or pyridine) in DMF (e.g., a 20% solution of acetic anhydride with 2 equivalents of DIPEA).[12]
-
Suspend the resin in the capping solution and agitate for 30 minutes at room temperature.[7]
-
Filter and wash the resin extensively with DMF.
-
Perform a final Kaiser test. The result should now be negative, confirming that all unreacted amines have been acetylated and are no longer available for reaction.[7]
By using the Kaiser test as a diligent, in-process control and understanding how to interpret and troubleshoot its results, you can significantly enhance the quality and success rate of your solid-phase peptide synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Minimizing racemization of Boc-D-Gln-OH during activation
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with Boc-D-Gln-OH. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of carboxyl group activation and the concurrent risk of racemization. Our goal is to equip you with the knowledge and practical strategies to maintain the stereochemical integrity of your peptides.
Introduction: The Challenge of Glutamine Racemization
Glutamine, with its side-chain amide, presents a unique challenge during peptide synthesis. The activation of its C-terminal carboxyl group can be accompanied by a significant degree of racemization, compromising the purity and biological activity of the final peptide. This guide delves into the mechanisms behind this epimerization and offers field-tested solutions to minimize it.
The primary mechanism of racemization for N-protected amino acids during activation involves the formation of a planar oxazolone intermediate. However, for glutamine, an additional intramolecular pathway exists where the side-chain amide can participate in the formation of a pyroglutamate (pGlu) derivative, which also leads to loss of stereochemical integrity. Understanding and mitigating these pathways is paramount.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant D-Gln to L-Gln epimerization after my coupling step. What is the most likely cause?
This is a common issue directly linked to the activation method and reaction conditions. The primary culprits are typically:
-
Over-activation: Using highly reactive coupling reagents for extended periods can promote the formation of symmetric anhydrides or other activated species that are prone to racemization.
-
Base-catalyzed enolization: The presence of excess or a strong tertiary amine base (like triethylamine or diisopropylethylamine) can abstract the alpha-proton of the activated amino acid, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.
-
Elevated Temperature: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired racemization pathway.
Troubleshooting Steps:
-
Re-evaluate your coupling reagent: Switch to a reagent known for lower racemization potential. Uronium/aminium salts like HBTU, HATU, and HCTU, when used correctly, are generally superior to carbodiimides alone.
-
Control your base: Use a sterically hindered base like diisopropylethylamine (DIPEA) and, critically, use it in stoichiometric amounts. Some protocols recommend adding the base just before the amino component.
-
Lower the reaction temperature: Perform the activation and coupling at 0 °C or even lower if the reaction kinetics allow.
Q2: How does the choice of coupling reagent impact the racemization of this compound?
The choice of coupling reagent is arguably the most critical factor. Reagents are broadly categorized by their mechanism and inherent reactivity.
-
Carbodiimides (e.g., DCC, EDC): When used alone, these are notorious for causing high levels of racemization. They proceed through a highly reactive O-acylisourea intermediate which readily forms the symmetric anhydride, a key species in the racemization pathway.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally the preferred choice. They react with the this compound to form an activated ester in situ, which is less prone to racemization than the intermediates formed by carbodiimides alone. HATU is often considered the gold standard for difficult couplings and minimizing racemization due to the electron-withdrawing nature of the 7-azabenzotriazole group, which reduces the basicity of the leaving group.
Data Summary: Impact of Coupling Reagent on Racemization
| Coupling Reagent Combination | Typical % Racemization (D to L) | Relative Reaction Speed | Notes |
| This compound + DCC | 10-20% | Moderate | High racemization risk. Not recommended. |
| This compound + EDC/HOBt | 2-5% | Fast | The addition of HOBt suppresses racemization significantly by forming the less reactive HOBt-ester. |
| This compound + HBTU/DIPEA | 1-3% | Very Fast | A robust and widely used method. |
| This compound + HATU/DIPEA | <1% | Very Fast | Generally the best option for minimizing racemization, especially for hindered couplings. |
| This compound + COMU/DIPEA | <1% | Extremely Fast | A newer generation coupling reagent with excellent performance in suppressing racemization. |
Note: These values are illustrative and can vary based on solvent, temperature, and reaction time.
Q3: What role does the solvent play in minimizing racemization?
The polarity and hydrogen-bonding capability of the solvent can influence the stability of the intermediates involved in racemization.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common and generally effective solvents for peptide coupling. They effectively solvate the reactants and intermediates.
-
Less Polar Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes be beneficial. By reducing the polarity of the medium, they can disfavor the formation of charged, racemization-prone intermediates.
Recommendation: While DMF is the standard, if racemization persists, consider a solvent screen including DCM or mixtures of DMF/DCM.
Visualizing the Racemization Pathway
The following diagram illustrates the two primary pathways for the racemization of an activated N-protected amino acid. Path A shows the common oxazolone formation, while Path B highlights the specific intramolecular cyclization pathway for glutamine.
Caption: Racemization pathways for activated this compound.
Experimental Protocol: Assessing Enantiomeric Purity via HPLC
This protocol provides a general workflow for quantifying the level of racemization. It involves derivatization followed by reverse-phase HPLC analysis.
Objective: To determine the percentage of Boc-L-Gln-OH present in a sample of this compound after a mock activation/coupling experiment.
Workflow Diagram:
Caption: Workflow for assessing racemization via HPLC.
Step-by-Step Methodology:
-
Mock Coupling:
-
Dissolve this compound (1 equiv.) in DMF.
-
Add the chosen coupling reagent (e.g., HATU, 1 equiv.) and base (e.g., DIPEA, 2 equiv.).
-
Stir at the desired temperature (e.g., 0 °C or RT) for the intended coupling time (e.g., 1 hour).
-
Quench the reaction with water.
-
Extract the N-protected amino acid into an organic solvent (e.g., ethyl acetate) and evaporate to dryness.
-
-
Boc Deprotection:
-
Dissolve the dried residue in a solution of 20% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 30 minutes.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Derivatization with Marfey's Reagent:
-
Dissolve the deprotected amino acid residue in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Incubate at 40 °C for 1 hour.
-
Cool to room temperature and neutralize with 20 µL of 2 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV at 340 nm.
-
The L-amino acid derivative will typically elute before the D-amino acid derivative.
-
-
Calculation:
-
Percent Racemization = [Area(L-peak) / (Area(L-peak) + Area(D-peak))] * 100.
-
Technical Support Center: Navigating Aggregation in Peptides Containing Boc-D-Gln-OH
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating Boc-D-Gln-OH. This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to ensure the successful synthesis of your target peptide.
Understanding the Challenge: Why Can this compound Be Problematic?
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a persistent challenge, leading to poor reaction kinetics, truncated sequences, and difficult purifications.[1] While many factors contribute to this phenomenon, the inclusion of glutamine, particularly this compound, can exacerbate the issue due to a combination of factors.
Q1: What is peptide aggregation and why does it happen?
A1: During SPPS, as the peptide chain elongates on the solid support, it can self-associate with neighboring chains. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] When these aggregates form, the reactive N-terminus of the growing peptide becomes buried and inaccessible to incoming reagents, leading to incomplete coupling and deprotection steps.[1] Visible signs of on-resin aggregation include the shrinking or poor swelling of the resin beads.[2][3]
Q2: How does this compound contribute to aggregation?
A2: Several properties of this compound can contribute to aggregation:
-
Hydrogen Bonding: The side-chain amide of glutamine can participate in hydrogen bonding, contributing to the network of intermolecular interactions that drive aggregation.[3]
-
Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is hydrophobic, which can increase the overall hydrophobicity of the growing peptide chain, a known driver of aggregation.[4]
-
Influence of D-Amino Acids: The incorporation of a D-amino acid can alter the peptide's conformational preferences. While sometimes used to disrupt aggregation, in certain sequence contexts, it can also induce or stabilize secondary structures that promote self-association.[5][6]
Q3: Are there any side reactions specific to N-terminal this compound?
A3: Yes, a significant side reaction for an N-terminal glutamine residue is the formation of pyroglutamic acid (pGlu).[7][8] This is an intramolecular cyclization of the glutamine side chain with the N-terminal amine, which terminates the peptide chain. This reaction can occur spontaneously, especially under acidic or basic conditions used during the SPPS cycle.[7][9] Using a pre-formed Boc-pGlu-OH amino acid is a more controlled way to introduce this modification if it is desired.[10]
Troubleshooting Guide for Aggregation in this compound Containing Peptides
If you suspect aggregation is occurring during your synthesis, a systematic approach to troubleshooting is essential. The following sections provide strategies to mitigate this issue, from simple adjustments to more advanced techniques.
Initial Steps: Optimizing Synthesis Conditions
Q4: What are the first things I should try if I suspect aggregation?
A4: Before resorting to more complex solutions, optimizing your standard synthesis parameters can often resolve mild aggregation issues.
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents. For difficult sequences, consider switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding a co-solvent like DMSO to improve solvation.[11][12]
-
Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[13]
-
Temperature: Performing the coupling step at an elevated temperature can help disrupt secondary structures. Microwave-assisted peptide synthesis is particularly effective in this regard.[1][11]
Advanced Strategies for Persistent Aggregation
For "difficult sequences" where standard optimizations are insufficient, more advanced chemical strategies are required.
Strategy 1: Chaotropic Agents
Q5: What are chaotropic agents and how do they work?
A5: Chaotropic agents are salts, such as LiCl or KSCN, that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[11] By adding a chaotropic salt to your coupling or washing solutions, you can help break up peptide aggregates and improve reagent accessibility.
Protocol 1: Using a Chaotropic Salt Wash
-
Preparation: Prepare a 0.4 M solution of LiCl in DMF.
-
Wash Step: Before the coupling step, perform an additional wash of the peptide-resin with the 0.4 M LiCl/DMF solution.
-
Coupling: Proceed with your standard coupling protocol.
Strategy 2: Backbone Protection
Q6: How does backbone protection prevent aggregation?
A6: This strategy involves the temporary, reversible modification of the peptide backbone itself to physically prevent the formation of intermolecular hydrogen bonds.
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[11] They are introduced as dipeptides and are converted back to the native residue during the final TFA cleavage.
-
Hmb/Dmb Protecting Groups: The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups are attached to the backbone amide nitrogen of an amino acid.[14] This bulky group acts as a steric shield, physically preventing the amide from participating in hydrogen bonding.[14]
Protocol 2: Incorporating a Pseudoproline Dipeptide
-
Resin Preparation: After deprotecting the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).[3]
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent like HCTU or HATU (5 eq.) in a minimum volume of DMF or NMP. Add DIPEA (10 eq.) and mix.[3]
-
Coupling: Immediately add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
Monitoring: Use a TNBS test to confirm the completion of the coupling.
Data & Visualizations
Table 1: Comparison of Anti-Aggregation Strategies
| Strategy | Mechanism | Key Advantage(s) | Key Disadvantage(s) |
| Optimized Solvents (e.g., NMP, DMSO) | Improved solvation of the peptide-resin complex. | Simple to implement. | May not be sufficient for highly aggregative sequences. |
| Lower Resin Loading | Increases steric distance between peptide chains. | Highly effective and simple to plan for. | Results in a lower overall yield of peptide per gram of resin. |
| Elevated Temperature / Microwave | Disrupts secondary structures through thermal energy. | Significantly improves coupling efficiency and reduces synthesis time.[1] | Requires specialized equipment; may increase the risk of certain side reactions if not optimized. |
| Chaotropic Agents (e.g., LiCl) | Disrupts hydrogen bonding networks. | Can be added to existing protocols without re-synthesis. | May affect the solubility of some reagents. |
| Backbone Protection (Pseudoprolines, Hmb/Dmb) | Physically prevents intermolecular hydrogen bonding by modifying the backbone.[14] | Highly effective for "difficult sequences". | Requires strategic placement in the peptide sequence and the use of specialized, more expensive building blocks. |
Diagram 1: The Problem of On-Resin Aggregation
Caption: Ideal vs. Aggregated states during Solid-Phase Peptide Synthesis.
Diagram 2: Troubleshooting Workflow for Aggregation
Caption: A decision-making workflow for addressing peptide aggregation.
Frequently Asked Questions (FAQs)
Q7: Is Boc-SPPS or Fmoc-SPPS better for sequences prone to aggregation?
A7: Both strategies have their merits. Boc-SPPS, which uses TFA for deprotection in each cycle, can help disrupt aggregates that form.[15][16] However, Fmoc-SPPS offers a wider range of commercially available backbone-protection derivatives like pseudoprolines and Dmb/Hmb amino acids, which are highly effective at preventing aggregation from the start.[14] The choice often depends on the specific sequence and the available synthetic tools.
Q8: Can the purity of my this compound reagent affect aggregation?
A8: Yes, impurities in any amino acid reagent can potentially lead to side reactions that terminate or modify the growing peptide chain, which can sometimes contribute to aggregation or purification difficulties. Always use high-purity reagents from a reputable supplier. Factors like solvent quality can also impact the solubility of the amino acid itself.[4]
Q9: If my peptide aggregates during synthesis, will it be soluble after cleavage and purification?
A9: Not necessarily. On-resin aggregation is often a predictor of poor solubility of the final, cleaved peptide.[11] If you manage to synthesize a peptide that was prone to aggregation, you might need to use special solvent systems (e.g., containing organic acids or chaotropic agents) for HPLC purification and subsequent handling.[2] In some cases, using backbone protection like Hmb/Dmb can improve the solubility of the cleaved peptide before the protecting group is removed.[14]
Q10: How do I know where to place a pseudoproline or Dmb/Hmb group in my sequence?
A10: Strategic placement is key. These structure-disrupting elements should be placed in the middle of or just before a region predicted to be aggregation-prone (often hydrophobic stretches). As a general rule, spacing them every 5-6 residues can be effective. There are online tools that can help predict aggregation hotspots within your sequence to guide this decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with Boc-D-Gln-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of protected peptides is a critical checkpoint. The tert-butyloxycarbonyl (Boc) protecting group, while a valuable tool in synthesis, introduces specific challenges and considerations for mass spectrometry (MS) analysis. This guide provides an objective comparison of analytical strategies for peptides containing Boc-D-Gln-OH, supported by experimental insights and detailed protocols to aid in method selection and optimization.
The incorporation of a Boc protecting group, particularly on a D-amino acid like D-glutamine, significantly influences the peptide's behavior during mass spectrometric analysis. The labile nature of the Boc group can lead to in-source decay or specific fragmentation patterns under common ionization techniques like Electrospray Ionization (ESI), complicating accurate molecular weight determination and structural elucidation.[1][2] This guide explores the nuances of ESI-based analysis and compares it with alternative approaches, including the use of "softer" ionization methods and post-deprotection analysis.
The Challenge of a Labile Protecting Group in ESI-MS
Electrospray Ionization (ESI) is a cornerstone technique for peptide analysis, prized for its seamless compatibility with liquid chromatography (LC) and its proficiency in generating multiply charged ions from large biomolecules.[2] However, the energy inherent in the ESI process can be sufficient to induce fragmentation of labile protecting groups like Boc even before intentional fragmentation in the collision cell.[2][3] This phenomenon, known as "in-source decay" or "in-source fragmentation," can complicate spectral interpretation by presenting peaks corresponding to both the intact protected peptide and the deprotected species.[1][2]
The primary challenge with Boc-protected peptides, including those with this compound, is the acid sensitivity of the Boc group.[] Mobile phases commonly used in reversed-phase chromatography, such as those containing trifluoroacetic acid (TFA), can promote the cleavage of the Boc group within the ion source.[3][5] This premature deprotection leads to a reduced signal for the target analyte and adds complexity to the MS1 spectrum.[1][3]
Performance in the Mass Spectrometer: A Head-to-Head Comparison
The choice of protecting group profoundly impacts a peptide's ionization efficiency and fragmentation behavior. Here, we compare the performance of Boc-protected peptides with those bearing the common alternative, 9-fluorenylmethyloxycarbonyl (Fmoc).
| Parameter | Boc-Protected Peptides (e.g., with this compound) | Fmoc-Protected Peptides |
| Predominant Adducts in ESI-MS | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Typical Ionization Efficiency | Moderate | High |
| Characteristic Fragmentation (CID) | Dominated by neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da).[2] Can suppress backbone fragmentation. | Characterized by the loss of the Fmoc group. Generally provides clear b- and y-ion series for sequencing.[2] |
| In-Source Decay Propensity | High, especially with acidic mobile phases (e.g., TFA).[1][3] | Generally less prone to in-source fragmentation. |
| Deprotection Chemistry | Acid-labile (e.g., TFA).[] | Base-labile (e.g., piperidine).[] |
Key Observations:
-
Ionization Efficiency: Fmoc-protected peptides often show higher ionization efficiency. The aromatic nature of the fluorenyl group can enhance protonation, leading to a stronger signal in the mass spectrometer.[1]
-
Fragmentation Control: The lability of the Boc group can sometimes suppress the formation of sequence-informative b- and y-ions, as the energy is preferentially dissipated through the loss of the protecting group.[2] This can make de novo sequencing of Boc-protected peptides challenging.
-
Spectral Complexity: The high propensity for in-source decay with Boc-protected peptides can lead to crowded MS1 spectra, making it difficult to isolate the precursor ion of interest for MS/MS analysis.[1][2]
Experimental Protocols: Best Practices for Analysis
Accurate and reproducible mass spectrometry data hinge on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of peptides containing this compound.
Workflow for Mass Spectrometry Analysis of Protected Peptides
Caption: Overall Workflow for Protected Peptide Analysis.
Protocol 1: LC-MS/MS Analysis of Intact Boc-Protected Peptide
This protocol is designed to minimize in-source decay and maximize the signal of the intact protected peptide.
-
Sample Preparation:
-
Dissolve the purified and desalted peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µM. Causality: Formic acid is a milder acid than TFA and is less likely to cause premature deprotection of the Boc group in the vial or ion source.[3]
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is often beneficial. For example, 5-60% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a controlled temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive.
-
Source Parameters:
-
MS1 Acquisition:
-
Mass Range: Scan a range appropriate for the expected m/z of the peptide (e.g., m/z 300-2000).
-
-
MS/MS Acquisition (Data-Dependent):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Collision Energy (CID/HCD): Use a stepped or optimized collision energy. Be aware that lower energies may only show the neutral loss of the Boc group, while higher energies are needed for backbone fragmentation.
-
-
Interpreting the Data: Characteristic Fragmentation
The tandem mass spectra of peptides containing this compound are often dominated by neutral losses associated with the Boc group.
Caption: Characteristic CID Fragmentation of a Boc-Protected Peptide.
-
Loss of Isobutylene (56 Da): A common fragmentation pathway is the loss of isobutylene (C₄H₈) from the tert-butyl group.[2]
-
Loss of the Entire Boc Group (100 Da): The complete loss of the Boc group (C₅H₈O₂) is also a predominant fragmentation event.[2]
-
Backbone Fragments (b- and y-ions): Sequence-informative b- and y-ions are often observed from the precursor ion after the initial loss of the Boc group.[6] However, their intensity may be lower compared to a non-protected or Fmoc-protected peptide.
When analyzing peptides containing Gln, it is also important to be aware of the potential for neutral loss of ammonia (-17 Da) from the side chain, especially under CID conditions.[7][8]
Alternative Strategies and Their Comparative Merits
When direct analysis of the Boc-protected peptide is problematic, consider these alternative approaches.
| Strategy | Advantages | Disadvantages | Best For... |
| Softer Ionization (MALDI) | Often results in less in-source fragmentation, providing a cleaner MS1 spectrum of the intact peptide.[3][9] | Less amenable to online LC coupling; matrix choice is critical to avoid on-plate deprotection.[9] | Confirming the molecular weight of the fully protected peptide when ESI is problematic. |
| Analysis After Deprotection | Standard proteomics workflow with well-understood fragmentation patterns (b- and y-ions).[2] Eliminates complications from the protecting group. | Does not confirm the successful incorporation or location of the Boc group in the original sample.[2] Can be complicated by incomplete deprotection. | Verifying the core amino acid sequence of the peptide after synthesis and cleavage. |
Conclusion and Recommendations
The mass spectrometry analysis of peptides containing this compound requires a nuanced approach that accounts for the lability of the Boc protecting group. While direct analysis of the intact protected peptide is feasible, it necessitates careful optimization of LC and MS conditions to minimize in-source decay.
Key Recommendations:
-
Use Formic Acid: Employ formic acid instead of TFA in LC mobile phases to reduce premature deprotection.[3]
-
Optimize Source Conditions: Lower the ion source temperature and fragmentor voltages to minimize in-source fragmentation.[3][5]
-
Recognize Characteristic Losses: Be prepared to identify the peptide based on its characteristic neutral losses of 56 Da and 100 Da in the MS/MS spectra.[2]
-
Consider Alternatives: For unambiguous molecular weight confirmation, a softer ionization technique like MALDI can be beneficial.[5][9] For sequence confirmation, analysis after complete deprotection provides the clearest backbone fragmentation data.[2]
By understanding the interplay between the protecting group chemistry and the mass spectrometry process, researchers can develop robust and reliable analytical methods for the accurate characterization of these important synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrixscience.com [matrixscience.com]
- 8. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Peptides Containing Boc-D-Gln-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of peptides incorporating N-α-tert-butyloxycarbonyl-D-glutamine (Boc-D-Gln-OH). We will move beyond rote protocols to explore the underlying chemistry and strategic decisions that lead to robust, self-validating analytical methods.
The inclusion of glutamine, particularly in its protected D-isomeric form, presents unique analytical hurdles. This guide will dissect these challenges and compare orthogonal chromatographic strategies, providing the experimental data and rationale necessary to develop stability-indicating methods for these complex molecules.
The Analytical Challenge: Unraveling the Complexities of Glutamine-Containing Peptides
Peptides featuring this compound are susceptible to specific degradation pathways that can compromise sample purity and, ultimately, therapeutic efficacy and safety.[1] Understanding these potential transformations is the first step in designing an analytical method capable of detecting them.
The primary degradation routes for glutamine residues in a peptide chain are deamidation and cyclization.
-
Deamidation : Under certain pH and temperature conditions, the side-chain amide of glutamine can undergo hydrolysis to form a glutamic acid residue.[2] This introduces a new negative charge, significantly altering the peptide's chromatographic behavior.
-
Cyclization : The N-terminal glutamine can cyclize to form pyroglutamic acid (pGlu). This is a common modification that can occur during synthesis, cleavage, or storage, and it removes the N-terminal primary amine, which can impact bioactivity and chromatographic retention.
The Boc protecting group on the D-glutamine residue adds another layer of complexity. While stable under most synthetic conditions, its incomplete removal results in a highly hydrophobic, closely related impurity that must be resolved from the target peptide. The D-configuration itself necessitates methods capable of separating potential diastereomeric impurities.
To address these challenges, a multi-faceted analytical approach is required, often employing orthogonal separation techniques to ensure all potential impurities are detected.[3][4]
Potential Degradation Pathways of Gln-Containing Peptides
The following diagram illustrates the primary degradation pathways for a peptide with an N-terminal glutamine residue.
Caption: Key degradation pathways for glutamine-containing peptides.
Comparative Analysis of HPLC Methodologies
The two most powerful, and largely orthogonal, HPLC techniques for the analysis of polar, glutamine-containing peptides are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Peptide Analysis
RP-HPLC is the most common technique for peptide purity analysis, separating molecules based on their hydrophobicity.[5][6] For peptides containing this compound, which can be quite polar, optimizing RP-HPLC methods is critical for achieving adequate retention and resolution.
The Role of Ion-Pairing Agents in RP-HPLC
Ion-pairing agents are essential for achieving sharp, symmetrical peaks for peptides in RP-HPLC.[7] They work by forming a neutral complex with the charged residues (e.g., N-terminus, Lys, Arg, His, Asp, Glu) on the peptide, which then interacts with the hydrophobic stationary phase.
| Ion-Pairing Agent | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing, good peak shape, volatile.[8] | Can suppress ionization in mass spectrometry (MS).[6] |
| Formic Acid (FA) | 0.1% | Highly compatible with MS, less ion suppression than TFA.[8] | Weaker ion-pairing, may result in broader peaks for some peptides. |
| Heptafluorobutyric Acid (HFBA) | 0.05 - 0.1% | Stronger ion-pairing than TFA, can increase retention of hydrophilic peptides.[7][9] | Less volatile, can be difficult to remove from the system and may cause significant MS signal suppression.[7] |
Recommendation: Start with 0.1% TFA for initial method development due to its robust performance in providing sharp peaks. For LC-MS applications where sensitivity is paramount, a switch to 0.1% Formic Acid is advisable, though some optimization of the gradient may be necessary to compensate for potential changes in selectivity and peak shape.[8][10]
Experimental Protocol: Standard RP-HPLC
Objective: To establish a baseline purity profile for a this compound containing peptide.
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.[11]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[11]
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm (for the peptide bond) and 280 nm (if Trp or Tyr are present).[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach for Polar Peptides
When peptides are too hydrophilic for adequate retention on RP-HPLC columns, HILIC provides an excellent alternative.[12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[13] A water-rich layer is formed on the stationary phase, and polar analytes partition into this layer, leading to retention.[14] Elution is typically achieved by increasing the concentration of the aqueous component.[15]
This makes HILIC particularly well-suited for separating the target peptide from highly polar degradation products like those resulting from deamidation.[16]
Experimental Protocol: HILIC
Objective: To resolve polar impurities not well-retained by RP-HPLC.
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent.
-
Column: Amide or other polar bonded phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]
-
Mobile Phase A: 0.1% TFA in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 0.1% TFA in 50:50 Acetonitrile:Water.
-
Gradient: 0% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the peptide in 70:30 Acetonitrile:Water at a concentration of 1 mg/mL. Note: Sample solvent composition is critical in HILIC to ensure proper peak shape.
Workflow for Comprehensive Purity Analysis
Caption: Workflow for a comprehensive, orthogonal HPLC purity analysis.
Method Validation Through Forced Degradation Studies
A robust HPLC method must be "stability-indicating," meaning it can resolve the intact peptide from any potential degradation products.[2] Forced degradation studies are essential for demonstrating this capability.[17] By subjecting the peptide to harsh conditions, we can generate these degradation products and confirm they are separated by our analytical methods.[18][19]
Forced Degradation Protocols
The following conditions are designed to probe the most likely degradation pathways for a this compound containing peptide.
| Stress Condition | Protocol | Likely Degradation Products |
| Acid Hydrolysis | 1 mg/mL peptide in 0.1 M HCl at 60°C for 24 hours. | Deamidation, cleavage of acid-labile bonds. |
| Base Hydrolysis | 1 mg/mL peptide in 0.1 M NaOH at 60°C for 8 hours. | Deamidation, racemization. |
| Oxidation | 1 mg/mL peptide in 3% H₂O₂ at room temperature for 24 hours. | Oxidation of Met, Trp, Cys, His. |
| Thermal Stress | Solid peptide at 80°C for 72 hours. | Cyclization (pGlu formation), aggregation. |
| Photostability | 1 mg/mL peptide solution exposed to light (ICH Q1B guidelines). | Photodegradation of aromatic residues. |
Procedure:
-
Prepare a 1 mg/mL stock solution of the peptide.
-
Subject aliquots of the stock solution to the stress conditions outlined in the table.
-
At specified time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control, using both the developed RP-HPLC and HILIC methods.
By comparing the chromatograms of the stressed and unstressed samples, you can identify new peaks corresponding to degradation products. The ability of your method(s) to resolve these new peaks from the main peptide peak validates its stability-indicating properties. Coupling HPLC with mass spectrometry (LC-MS) is invaluable at this stage to identify the mass of the degradation products and confirm their structures.[1][20]
Conclusion
The accurate purity determination of peptides containing this compound demands a scientifically rigorous and multi-faceted approach. A standard C18-based RP-HPLC method with an ion-pairing agent like TFA serves as an excellent foundation for analysis. However, due to the polar nature of glutamine and the potential for hydrophilic degradation products, this method alone is often insufficient.
A truly robust purity assessment is achieved by employing an orthogonal technique, such as HILIC, which provides a different separation mechanism and can resolve impurities that may co-elute in the reversed-phase system. Validating these methods through forced degradation studies is not merely a regulatory formality; it is a critical scientific step that provides confidence in the method's ability to accurately report the purity of the peptide throughout its lifecycle. By understanding the underlying chemical principles and strategically combining these powerful analytical tools, researchers can ensure the quality and integrity of their valuable peptide products.
References
- 1. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. lcms.cz [lcms.cz]
- 4. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. hplc.eu [hplc.eu]
- 7. biotage.com [biotage.com]
- 8. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 9. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. polylc.com [polylc.com]
- 16. mac-mod.com [mac-mod.com]
- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. researchgate.net [researchgate.net]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. apexpeptidesupply.com [apexpeptidesupply.com]
The Chirality Advantage: Enhancing Peptide Stability by Substituting L-Gln with D-Gln
A Senior Application Scientist's Guide to Mitigating Peptide Instability
For researchers in drug development, the inherent instability of peptides presents a formidable challenge, limiting their therapeutic potential through rapid enzymatic degradation and chemical modifications.[1][2][3] Glutamine (Gln) residues, while crucial for the function of many peptides, are particularly susceptible to a non-enzymatic chemical degradation known as deamidation.[4][5][6] This guide provides an in-depth comparison of the stability of peptides containing the natural L-glutamine (L-Gln) versus its stereoisomer, D-glutamine (D-Gln), offering experimental frameworks to validate the significant stability advantages conferred by this strategic substitution.
The Two Faces of Glutamine Instability
Peptide degradation in a biological environment is primarily driven by two distinct mechanisms: enzymatic proteolysis and chemical degradation. Understanding these pathways is crucial to appreciating the stabilizing effect of D-amino acid substitution.
Enzymatic Degradation: The L-Amino Acid Lock-and-Key Problem
Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific.[7][8] They have evolved to recognize and cleave peptide bonds adjacent to L-amino acids, the exclusive building blocks of ribosomally synthesized proteins.[7][8] Consequently, peptides composed entirely of L-amino acids are readily recognized and degraded by endogenous proteases, leading to a short circulating half-life.[9][10][11]
The incorporation of a D-amino acid, such as D-Gln, introduces a stereochemical "wrench" into this system.[7][12] The altered three-dimensional orientation of the D-amino acid side chain disrupts the precise fit required for protease binding and catalysis.[7][10][12] This resistance to enzymatic cleavage is a cornerstone strategy for enhancing the metabolic stability and pharmacokinetic profile of peptide therapeutics.[9][13][14][15] Numerous studies have demonstrated that replacing L-amino acids with their D-counterparts significantly improves stability against proteolysis.[9][13][15][16]
Chemical Degradation: The Deamidation Dilemma
Independent of enzymatic action, glutamine residues are prone to a spontaneous chemical reaction called deamidation.[5][17] Under physiological conditions (pH 7.4, 37°C), the side-chain amide group of Gln can be hydrolyzed, converting the neutral glutamine into a negatively charged glutamic acid (Glu).[5][17] This process typically proceeds through a cyclic glutarimide intermediate.[18][19][20]
Deamidation introduces a negative charge, which can alter the peptide's structure, receptor binding, and overall function, and may lead to aggregation.[4][6][18] While the deamidation rate for Gln is considerably slower than for asparagine (Asn), it is a significant degradation pathway for long-lived proteins and peptide formulations.[4][5][20] The reaction rate is influenced by several factors, including pH, temperature, and the identity of the adjacent amino acid residues, with a C-terminal glycine known to accelerate the process.[4][5][6][18]
While direct comparative studies on D-Gln versus L-Gln deamidation rates are less common, the mechanism involving the peptide backbone suggests that the stereochemistry at the alpha-carbon could influence the rate of cyclic intermediate formation. However, the primary stability benefit of D-Gln substitution remains its profound resistance to enzymatic attack.
Comparative Stability: D-Gln vs. L-Gln at a Glance
The strategic substitution of L-Gln with D-Gln offers a clear advantage in peptide stability, primarily by mitigating enzymatic degradation.
| Stability Parameter | L-Gln Containing Peptide | D-Gln Containing Peptide | Supporting Rationale & Key Findings |
| Enzymatic Stability | Low. Susceptible to cleavage by a wide range of endogenous proteases.[7][12] | High. Resistant to degradation by proteases due to stereochemical hindrance.[7][9][12][13][14] | Proteases are stereospecific for L-amino acids. The D-configuration prevents proper substrate binding, significantly increasing the peptide's half-life in biological fluids.[8][10][15][16] |
| Chemical Stability (Deamidation) | Susceptible. Undergoes spontaneous deamidation to glutamic acid via a glutarimide intermediate.[5][18][20] | Susceptible. Also undergoes deamidation, as the reaction is primarily chemically driven. | The non-enzymatic degradation kinetics of L- and D-glutamine in aqueous solution are identical due to their enantiomeric nature.[21] The primary advantage of D-Gln is enzymatic, not chemical, stability. |
| Overall In Vivo Half-Life | Short. Rapidly cleared due to proteolytic degradation.[1][2] | Significantly Longer. Increased resistance to proteolysis leads to prolonged circulation and bioavailability.[8][10][11] | By preventing the primary clearance mechanism (proteolysis), D-amino acid substitution is a proven strategy to extend a peptide's therapeutic window.[7][9] |
Experimental Validation: Protocols for Assessing Peptide Stability
To empirically validate the enhanced stability of D-Gln containing peptides, two key experiments are recommended: an in vitro plasma stability assay and an accelerated stability study focused on chemical degradation.
Protocol 1: In Vitro Plasma Stability Assay
This assay directly compares the proteolytic stability of L-Gln and D-Gln peptides in a biologically relevant matrix.
Objective: To determine and compare the half-life (t½) of L-Gln and D-Gln peptides in human plasma.
Methodology:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the L-Gln and D-Gln peptides in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Time-Point Sampling:
-
Withdraw aliquots of the plasma-peptide mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[3]
-
The t=0 sample should be taken immediately after spiking and quenched to represent 100% intact peptide.
-
-
Reaction Quenching & Protein Precipitation:
-
Immediately stop the enzymatic reaction in each aliquot by adding an excess of a precipitation agent. A common choice is a 3:1 volume ratio of cold acetonitrile (ACN) containing 1% trifluoroacetic acid (TFA).[1]
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated plasma proteins.
-
-
Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.[1][3][22]
-
Use a linear gradient of water/ACN with 0.1% TFA as a mobile phase modifier.[1][22]
-
Monitor the peptide elution at a suitable wavelength (typically 214 or 280 nm).
-
-
Data Analysis:
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deamidation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study [mdpi.com]
- 19. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to D-Glutamine Incorporation: A Comparative Analysis of Alternatives to Boc-D-Gln-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of D-glutamine (D-Gln) presents a unique set of challenges. While seemingly a straightforward building block, the use of Nα-Boc-protected D-glutamine (Boc-D-Gln-OH) can lead to significant hurdles in achieving high-purity, target peptides, particularly in complex or lengthy sequences. This guide provides an in-depth technical comparison of the common alternatives to this compound, offering experimental insights and data-driven recommendations to navigate the complexities of D-glutamine incorporation.
The Challenge with Unprotected this compound: A Tale of Poor Solubility and Unwanted Side Reactions
The primary difficulties encountered with this compound stem from two key physicochemical properties:
-
Poor Solubility: this compound, and its L-counterpart, exhibit notoriously low solubility in common solid-phase peptide synthesis (SPPS) solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][2]. This poor solubility can lead to incomplete dissolution during the coupling step, resulting in sluggish reaction kinetics, lower coupling efficiencies, and ultimately, the formation of deletion sequences in the final peptide product.
-
Side-Chain Reactivity: The unprotected side-chain amide of glutamine is susceptible to two major side reactions during peptide synthesis:
-
Pyroglutamate Formation: Under acidic conditions or during prolonged coupling times, the N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue[3][4]. This side reaction is particularly problematic as it terminates the peptide chain and introduces a difficult-to-remove impurity.
-
Dehydration to Nitrile: During the activation of the carboxylic acid with carbodiimide-based reagents (e.g., DCC, DIC), the side-chain amide can be dehydrated to form a nitrile derivative[1][5]. This modification alters the chemical nature of the residue and leads to a significant impurity.
-
These challenges necessitate the exploration of alternative, side-chain protected D-glutamine derivatives that can mitigate these issues and streamline the synthesis of D-Gln-containing peptides.
The Alternatives: A Comparative Overview of Side-Chain Protection Strategies
To overcome the limitations of this compound, chemists have developed derivatives with protecting groups on the side-chain amide. The most common and effective alternatives for Boc-based SPPS are Boc-D-Gln(Xan)-OH and Boc-D-Gln(Trt)-OH . For those employing Fmoc-based SPPS, Fmoc-D-Gln(Trt)-OH is the industry standard.
Key Performance Parameters: A Head-to-Head Comparison
| Feature | This compound | Boc-D-Gln(Xan)-OH | Boc-D-Gln(Trt)-OH | Fmoc-D-Gln(Trt)-OH |
| Solubility in SPPS Solvents | Poor[1][2] | Excellent[6] | Good to Excellent[1] | Excellent[1][7] |
| Prevention of Pyroglutamate Formation | Prone to formation[3][4] | Effectively prevents cyclization[6] | Effectively prevents cyclization[8] | Effectively prevents cyclization[8] |
| Prevention of Nitrile Formation | Susceptible with carbodiimide activation[1][5] | Protects the side-chain amide[6] | Protects the side-chain amide[8] | Protects the side-chain amide[8] |
| Coupling Efficiency | Can be low due to poor solubility | High, due to enhanced solubility | High, due to enhanced solubility | High, especially with uronium/aminium salt activators[8] |
| Deprotection Conditions | N/A (unprotected side-chain) | Acid-labile (cleaved with TFA)[6] | Acid-labile (cleaved with TFA)[9] | Acid-labile (cleaved with TFA)[9] |
| Compatibility | Boc-SPPS | Boc-SPPS | Boc-SPPS & Fmoc-SPPS (as Fmoc derivative) | Fmoc-SPPS |
Deep Dive into the Alternatives: Mechanism and Experimental Considerations
Boc-D-Gln(Xan)-OH: The Xanthyl Advantage
The xanthyl (Xan) group is a bulky, acid-labile protecting group that offers excellent protection for the side-chain amide of glutamine[6].
Mechanism of Action: The Xan group sterically hinders the amide nitrogen, preventing both intramolecular cyclization to pyroglutamate and dehydration to the nitrile during activation[6]. Furthermore, the introduction of the large, hydrophobic Xan group significantly improves the solubility of the amino acid derivative in organic solvents, leading to more efficient coupling reactions and higher yields[6].
Experimental Considerations:
-
Coupling: Standard coupling protocols using activators like HBTU/HOBt or HATU in DMF or NMP are effective.
-
Deprotection: The Xan group is readily cleaved under standard Boc-SPPS final cleavage conditions using strong acids like HF or TFMSA, or with a TFA "cocktail"[6].
Boc-D-Gln(Trt)-OH: The Trityl Workhorse
The trityl (Trt) group is another bulky and highly acid-labile protecting group widely used for the side chains of asparagine, glutamine, and histidine[1].
Mechanism of Action: Similar to the Xan group, the steric bulk of the Trityl group effectively shields the side-chain amide from unwanted reactions[8]. The large, aromatic nature of the Trt group also significantly enhances the solubility of the protected amino acid in common SPPS solvents[1].
Experimental Considerations:
-
Coupling: Due to the steric hindrance of the Trt group, more potent coupling reagents like HATU or HCTU are often recommended to ensure high coupling efficiency[8].
-
Deprotection: The Trt group is highly sensitive to acid and is completely removed during the final TFA cleavage step[9].
Fmoc-D-Gln(Trt)-OH: The Standard for Fmoc Chemistry
For researchers utilizing the milder Fmoc/tBu SPPS strategy, Fmoc-D-Gln(Trt)-OH is the derivative of choice[10].
Mechanism of Action: The Trt group provides the same benefits of side-chain protection and enhanced solubility as in the Boc-based counterpart[7]. Its stability to the basic conditions (piperidine in DMF) used for Fmoc group removal makes it orthogonal to the Nα-protection strategy.
Experimental Considerations:
-
Coupling: High coupling efficiencies are achieved with uronium/aminium salt-based activators like HBTU, HATU, or HCTU[8].
-
Deprotection: The Trt group is cleaved simultaneously with the tBu-based side-chain protecting groups and the cleavage of the peptide from the resin using a TFA cocktail[9].
Experimental Protocols
Representative Protocol for Boc-SPPS using Boc-D-Gln(Trt)-OH
This protocol outlines the manual synthesis of a peptide containing a D-glutamine residue using Boc-D-Gln(Trt)-OH on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids
-
Boc-D-Gln(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (for final cleavage)
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard protocols (e.g., DIC/HOBt).
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Boc-D-Gln(Trt)-OH Coupling:
-
In a separate vial, pre-activate Boc-D-Gln(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (should be negative).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., 90% HF, 10% anisole) at 0°C for 1 hour.
-
Evaporate the cleavage cocktail and precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Visualizing the Workflow and Chemical Logic
DOT Diagram: Boc-SPPS Cycle for D-Gln Incorporation
Caption: A typical cycle in Boc-based solid-phase peptide synthesis for incorporating D-glutamine.
DOT Diagram: Side Reaction Pathways of Unprotected Glutamine
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-D-Gln(Trt)-OH Novabiochem 200623-62-7 [sigmaaldrich.com]
A Comparative Guide to Boc-D-Gln-OH in Peptide Synthesis: Navigating the Challenges of a Unique Amino Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-natural D-amino acids is a well-established strategy to enhance metabolic stability and prolong in vivo half-life.[1][2][3][4][5][6] Among the repertoire of available building blocks, Boc-D-Gln-OH presents a unique set of challenges and considerations in solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical comparison of this compound with other commonly utilized Boc-D-amino acids, offering field-proven insights and experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The D-Amino Acid Advantage in Drug Design
The substitution of L-amino acids with their D-enantiomers is a powerful tool in medicinal chemistry. Peptides composed of D-amino acids exhibit significantly increased resistance to enzymatic degradation by proteases, which are stereoselective for L-amino acids.[2][4] This enhanced stability translates to improved pharmacokinetic profiles and therapeutic efficacy, making D-amino acid-containing peptides attractive candidates for drug development in various therapeutic areas, including antimicrobials and oncology.[2][7]
Understanding the Boc/Bzl Strategy in SPPS
The tert-butyloxycarbonyl (Boc) protection strategy, paired with benzyl-based (Bzl) side-chain protecting groups, is a robust and historically significant approach to SPPS.[8][9] The Boc group provides temporary protection of the α-amino group and is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups are removed at the final cleavage step with a strong acid, such as hydrogen fluoride (HF).[8][10]
This compound: A Profile of its Synthetic Challenges
Glutamine, with its carboxamide side chain, is notoriously one of the more challenging amino acids to incorporate during SPPS. These challenges are not diminished when using the D-enantiomer, this compound.
1. Side-Chain Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This side reaction is particularly prevalent with carbodiimide-based coupling reagents.[11]
2. Pyroglutamate Formation: N-terminal glutamine residues are susceptible to intramolecular cyclization to form pyroglutamic acid (pGlu), a lactam.[10][12][13] This can occur spontaneously or be catalyzed by weak acids or bases, leading to chain termination or a difficult-to-separate impurity.[10][12]
To mitigate these issues, the side chain of glutamine is often protected. In Boc-SPPS, the xanthyl (Xan) and trityl (Trt) groups are commonly employed.[14] These bulky protecting groups physically shield the side-chain amide, preventing both dehydration and pyroglutamate formation.[11] Furthermore, the use of a side-chain protecting group can improve the solubility of the amino acid derivative in common SPPS solvents.[14]
Comparative Analysis of this compound with Other Boc-D-Amino Acids
The performance of an amino acid in SPPS is influenced by several factors, including the nature of its side chain, steric hindrance, and solubility. The following table provides a comparative overview of this compound (with side-chain protection) against other representative Boc-D-amino acids.
| Boc-D-Amino Acid | Side Chain Characteristics | Anticipated Coupling Efficiency | Key Synthetic Considerations | Solubility in DMF/NMP |
| Boc-D-Gln(Trt)-OH | Polar, bulky protected amide | Good to moderate | Requires side-chain protection to prevent dehydration and pyroglutamate formation. The bulky Trt group can introduce some steric hindrance. | Good[14] |
| Boc-D-Ala-OH | Small, non-polar | Excellent | Generally straightforward coupling with minimal side reactions. | Excellent |
| Boc-D-Val-OH | Bulky, non-polar, β-branched | Moderate to difficult | Significant steric hindrance from the β-branched side chain can slow coupling kinetics, often requiring double coupling or more potent coupling reagents.[14] | Good |
| Boc-D-Leu-OH | Bulky, non-polar | Good | Less sterically hindered than Val or Ile, leading to generally efficient coupling. | Excellent |
| Boc-D-Phe-OH | Aromatic, bulky | Good | The aromatic ring can sometimes participate in side reactions, but coupling is generally efficient. | Good |
| Boc-D-Asn(Trt)-OH | Polar, bulky protected amide | Good to moderate | Similar to Gln, requires side-chain protection to prevent dehydration and aspartimide formation. The Trt group can cause steric hindrance. | Good[14] |
Experimental Guide: A Comparative Study of Coupling Efficiency
This section outlines a detailed experimental protocol to compare the coupling efficiency of Boc-D-Gln(Trt)-OH with other Boc-D-amino acids in a model peptide sequence.
Objective
To quantitatively compare the coupling efficiency of Boc-D-Gln(Trt)-OH, Boc-D-Ala-OH, and Boc-D-Val-OH during the synthesis of a model tripeptide (Ac-X-Ala-Gly-NH₂).
Materials
-
Merrifield resin (100-200 mesh, 1% DVB, 1.0 mmol/g substitution)
-
Boc-Gly-OH
-
Boc-Ala-OH
-
Boc-D-Gln(Trt)-OH
-
Boc-D-Ala-OH
-
Boc-D-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Pyridine
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system[17][18][19][20][21]* Mass spectrometer (MS) [3][7][22][23][24]
Experimental Workflow
Step-by-Step Protocol
-
Resin Preparation: Swell 1g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Boc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Second Amino Acid Coupling (Alanine):
-
Couple Boc-Ala-OH using the same procedure as for Boc-Gly-OH.
-
-
Boc Deprotection:
-
Repeat the deprotection step as in step 3.
-
-
Resin Splitting:
-
After deprotection and washing, suspend the resin in DMF and divide it into three equal portions.
-
-
Third Amino Acid Coupling (Comparative Step):
-
Portion 1: Couple Boc-D-Gln(Trt)-OH (3 eq.) using DIC/HOBt activation for 2 hours.
-
Portion 2: Couple Boc-D-Ala-OH (3 eq.) using DIC/HOBt activation for 2 hours.
-
Portion 3: Couple Boc-D-Val-OH (3 eq.) using DIC/HOBt activation for 2 hours.
-
-
Monitoring Coupling Efficiency (Kaiser Test): [2][4][5][15][16] * After 2 hours of coupling, take a small sample of resin from each portion, wash thoroughly with DMF and ethanol, and perform a Kaiser test.
-
A yellow to colorless result indicates complete coupling, while a blue or purple color signifies incomplete coupling.
-
If the test is positive, continue coupling for another 2 hours and re-test. If still positive, perform a second coupling with fresh reagents.
-
-
N-terminal Acetylation:
-
Treat each resin portion with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes. This capping step ensures that all peptides have a uniform N-terminus for easier analysis.
-
-
Cleavage and Deprotection:
-
Wash the resins with DMF and DCM and dry under vacuum.
-
Treat each resin portion with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry.
-
-
Analysis:
-
Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze each sample by RP-HPLC to determine the purity and quantify the amount of the desired tripeptide. [17][18][19][20][21] * Confirm the identity of the major peak and any significant impurities by mass spectrometry. [3][7][22][23][24]
-
Data Interpretation
The coupling efficiency can be estimated by comparing the peak area of the desired product in the RP-HPLC chromatogram to the total area of all peptide-related peaks. A higher percentage of the desired product indicates a more efficient coupling of the third amino acid.
Addressing Side Reactions: Detection and Prevention of Pyroglutamate
For peptides with N-terminal glutamine, the formation of pyroglutamate is a significant concern.
Detection:
-
Mass Spectrometry: Pyroglutamate formation results in a mass loss of 17 Da (from the loss of ammonia). This can be readily detected by mass spectrometry. [3][7][22][23][24]* NMR Spectroscopy: 2D NMR techniques can unambiguously identify and quantify pyroglutamate in peptides by detecting unique chemical shift correlations. [6][7][25][26][27] Prevention:
-
Side-Chain Protection: As demonstrated in the protocol, using a side-chain protected glutamine derivative like Boc-D-Gln(Trt)-OH is the most effective way to prevent pyroglutamate formation. [11]* Coupling Conditions: If using unprotected glutamine, employ rapid and highly efficient coupling reagents (e.g., HATU, HBTU) and pre-activation of the incoming amino acid to minimize the time the N-terminal glutamine is exposed to conditions that promote cyclization. [10]
Conclusion
This compound is a valuable building block for the synthesis of enzymatically stable peptides. However, its successful incorporation requires a thorough understanding of its unique chemical challenges, namely side-chain dehydration and pyroglutamate formation. The use of side-chain protection, such as the trityl group, is highly recommended to mitigate these side reactions and ensure high-purity peptide synthesis. While the bulky protecting group may slightly decrease coupling efficiency compared to smaller, non-polar amino acids like alanine, this is a necessary trade-off for the prevention of difficult-to-remove impurities. By employing the appropriate strategies and analytical monitoring, researchers can confidently incorporate this compound into their peptide sequences, unlocking its potential for the development of novel peptide therapeutics.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. pekcuralabs.com [pekcuralabs.com]
- 18. hplc.eu [hplc.eu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 21. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. [PDF] Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. marioschubert.ch [marioschubert.ch]
A Senior Application Scientist's Guide to Verifying Peptide Sequences Containing D-Glutamine: A Comparative Analysis of Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of a peptide's primary structure is paramount. The introduction of non-canonical amino acids, such as D-isomers, presents a significant analytical challenge to traditional sequencing methodologies. This guide provides an in-depth technical comparison of classical Edman degradation and modern mass spectrometry techniques for the verification of peptide sequences containing D-glutamine (D-Gln). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity of your synthetic peptides.
The Challenge of Stereoisomers in Peptide Sequencing
The substitution of a canonical L-amino acid with its D-enantiomer can dramatically alter a peptide's structure, function, and immunogenicity. Standard analytical methods that rely on mass or basic chemical properties are often blind to this stereochemical difference. Therefore, robust and specific techniques are required to confirm the presence and position of D-amino acids within a peptide sequence.
Edman Degradation: The Gold Standard with a Chiral Caveat
Developed by Pehr Edman, this sequencing method sequentially removes amino acids from the N-terminus of a peptide.[1] The process involves a three-step cycle of coupling, cleavage, and conversion, yielding a phenylthiohydantoin (PTH)-amino acid derivative that is identified by chromatography.[2][3]
While highly accurate for determining the sequence of amino acids, standard Edman degradation cannot differentiate between enantiomers.[4] The PTH derivatives of D- and L-amino acids are chemically identical in a non-chiral environment and will co-elute during standard HPLC analysis.
Potential Complication with N-Terminal Glutamine: Pyroglutamate Formation
A notable challenge when sequencing peptides with N-terminal glutamine (either D- or L-) is the potential for intramolecular cyclization to form pyroglutamic acid (pGlu).[5][6] This modification blocks the N-terminus, preventing the initial coupling reaction with phenyl isothiocyanate (PITC) and halting the Edman degradation process.[7] This side reaction can occur during peptide synthesis, purification, or even during the Edman chemistry itself.[8]
Caption: Standard Edman Degradation Workflow.
Extending Edman Degradation for Chiral Analysis
To overcome the stereochemical blindness of Edman degradation, the analytical step must be modified to resolve the D- and L-PTH-amino acid derivatives. This is typically achieved through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
By employing a chiral stationary phase (CSP), the diastereomeric interactions between the PTH-amino acid enantiomers and the CSP allow for their separation.[9] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have shown success in resolving underivatized amino acid enantiomers and can be adapted for PTH-amino acid analysis.[10]
Alternatively, the PTH-amino acids can be derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard achiral reverse-phase HPLC column.[11][12][13]
Mass Spectrometry: A Powerful Alternative for D-Amino Acid Identification
Mass spectrometry (MS) has emerged as a high-throughput alternative to Edman degradation for peptide sequencing.[14][15] For the specific challenge of identifying D-amino acids, certain MS techniques are particularly powerful.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS separates ions based on their size, shape, and charge. The incorporation of a D-amino acid can alter the peptide's three-dimensional structure, resulting in a different collision cross-section (CCS) compared to its all-L-amino acid counterpart. This difference in CCS allows for the separation of the D- and L-peptide isomers in the gas phase, providing a clear indication of the presence of a D-amino acid.[11][12][16] IM-MS can not only detect the presence of a D-amino acid but can also help pinpoint its location within the sequence by analyzing the mobility of fragment ions.[12]
Tandem Mass Spectrometry (MS/MS) with Stereosensitive Fragmentation
While D- and L-peptides are isobaric, their fragmentation patterns in tandem MS can sometimes differ in the relative intensities of fragment ions.[4] This stereosensitive fragmentation is dependent on the specific amino acid and its neighboring residues. While not universally applicable, when present, these differences can be used to identify the presence and location of a D-amino acid.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation with Chiral HPLC | Ion Mobility-Mass Spectrometry (IM-MS) |
| Principle | Sequential chemical degradation from N-terminus; chiral separation of PTH-amino acids. | Gas-phase separation of peptide ions based on shape and size, followed by mass analysis. |
| Stereochemical Information | Direct determination of D/L configuration for each amino acid in the sequence. | Infers presence of D-amino acid based on altered peptide conformation (CCS). |
| Sample Requirement | Low picomole to nanomole range.[17] | Femtomole to low picomole range.[18] |
| Throughput | Low; one residue per cycle (~45 minutes).[19] | High; compatible with LC-MS/MS workflows. |
| Sequence Length | Typically limited to 30-50 residues.[17] | Can analyze peptides of varying lengths. |
| N-terminal Blockage | Not applicable if N-terminus is blocked (e.g., pyroglutamate).[7] | Can analyze peptides with blocked N-termini. |
| Confidence in D-Gln Position | High; direct identification at a specific cycle. | High; inferred from fragmentation patterns of mobility-separated ions. |
| Instrumentation | Protein sequencer with chiral HPLC capabilities. | High-resolution mass spectrometer with an ion mobility cell. |
Experimental Protocols
Protocol 1: Synthesis of a Peptide Containing D-Glutamine
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model peptide containing D-Gln using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected L-amino acids
-
Fmoc-D-Gln(Trt)-OH (Trityl-protected D-Glutamine)[20]
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate tube, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Perform a Kaiser test to ensure complete coupling. d. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using Fmoc-D-Gln(Trt)-OH at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Chiral Analysis of Peptide Hydrolysate using Marfey's Reagent
This protocol is for determining the overall D/L amino acid composition of the synthesized peptide.
Materials:
-
Synthesized peptide
-
6 M HCl
-
1 M Sodium bicarbonate
-
Marfey's reagent (FDAA) solution (1% w/v in acetone)
-
2 M HCl
-
HPLC system with a standard C18 column and UV detector
Procedure:
-
Peptide Hydrolysis: Hydrolyze an aliquot of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. Dry the hydrolysate completely.
-
Derivatization: a. Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of 1% FDAA solution in acetone. c. Incubate at 40°C for 1 hour. d. Cool the reaction and neutralize with 100 µL of 2 M HCl. e. Evaporate the acetone under a stream of nitrogen.
-
HPLC Analysis: a. Dilute the sample with the mobile phase. b. Inject onto a C18 HPLC column. c. Use a gradient elution (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA). d. Detect the diastereomeric derivatives at 340 nm. e. Compare the retention times with those of derivatized D- and L-amino acid standards to determine the stereochemistry of each amino acid.[21]
Protocol 3: Integrated Workflow for D-Gln Peptide Sequence Verification
Caption: Integrated workflow for verifying a D-Gln containing peptide.
Conclusion
Verifying the sequence of peptides containing D-amino acids like D-Gln requires specialized analytical approaches. While traditional Edman degradation provides definitive positional information, it must be coupled with a chiral separation technique to confirm stereochemistry. This approach is robust but has lower throughput. In contrast, Ion Mobility-Mass Spectrometry offers a high-throughput alternative that can provide strong evidence for the presence and location of D-amino acids based on conformational changes. The choice between these methods will depend on the specific research question, sample availability, and instrumentation access. For absolute certainty in regulated environments, a combination of both techniques may be warranted to provide orthogonal verification of the peptide's primary structure and stereochemical integrity.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. Workflow of De Novo Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
- 12. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. | Sigma-Aldrich [sigmaaldrich.com]
- 13. akjournals.com [akjournals.com]
- 14. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 16. ABRF ESRG 2006 Study: Edman Sequencing as a Method for Polypeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rapidnovor.com [rapidnovor.com]
- 18. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Protection Strategies Featuring Boc-D-Gln-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the strategic selection of protecting groups is paramount to achieving high purity, yield, and biological activity of the target molecule. This guide provides an in-depth technical comparison of orthogonal protection strategies with a specific focus on the incorporation of D-glutamine using tert-butyloxycarbonyl (Boc) chemistry. We will objectively analyze the performance of Boc-D-Gln-OH with and without side-chain protection, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Principle of Orthogonality in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) hinges on the concept of "orthogonality," which refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[1][2] This allows for the sequential elongation of the peptide chain while preventing unwanted side reactions on the reactive side chains of trifunctional amino acids.[1] The two dominant orthogonal schemes in SPPS are the Boc/Benzyl (Bzl) and the 9-fluorenylmethyloxycarbonyl (Fmoc)/ tert-Butyl (tBu) strategies.[3]
The Boc/Bzl strategy, the classic and foundational approach to SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[4] This group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[4][5] The "permanent" side-chain protecting groups are generally benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[3] This difference in acid lability forms the basis of the semi-orthogonal nature of the Boc/Bzl strategy.[6]
The Challenge of Incorporating Glutamine
Glutamine (Gln), with its side-chain amide, presents specific challenges during peptide synthesis. Two primary side reactions can compromise the purity and yield of the final peptide:
-
Pyroglutamate Formation: The N-terminal glutamine residue can undergo base-catalyzed or acid-catalyzed intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[7][8] This is particularly problematic as it terminates the peptide chain and introduces a difficult-to-remove impurity.[7]
-
Nitrile Formation: The side-chain amide of glutamine can undergo dehydration, especially during activation with carbodiimide reagents, to form a nitrile.[9][10] This modification alters the chemical nature of the amino acid residue and can impact the biological activity of the peptide.
To circumvent these issues, the side-chain amide of glutamine is often protected. In Boc-based SPPS, the most common protecting group for the glutamine side chain is the trityl (Trt) group.[9]
Comparative Analysis: this compound vs. Boc-D-Gln(Trt)-OH
The choice between using this compound with an unprotected side chain and Boc-D-Gln(Trt)-OH involves a trade-off between cost, convenience, and the mitigation of side reactions.
| Parameter | This compound (Unprotected) | Boc-D-Gln(Trt)-OH (Trityl Protected) |
| Cost | Generally lower | Higher due to the additional synthetic step |
| Solubility | Moderate solubility in common SPPS solvents like DMF and DCM.[4][11] | Significantly improved solubility in organic solvents.[9][12] |
| Risk of Pyroglutamate Formation | Higher risk, especially if the subsequent deprotection and neutralization steps are prolonged.[2][7] | Reduced risk during coupling due to the steric hindrance of the Trt group. |
| Risk of Nitrile Formation | Significant risk, particularly with carbodiimide-based coupling reagents (e.g., DCC, DIC).[10][13] | The Trt group effectively protects the side-chain amide from dehydration.[14][15] |
| Coupling Efficiency | Can be lower due to potential side reactions and lower solubility. | Generally higher due to improved solubility and prevention of side reactions.[14] |
| Deprotection of Side Chain | Not applicable | The Trt group is labile to the TFA used for Nα-Boc deprotection, making it a transient protecting group.[9][16] |
Expert Insight: While the use of Boc-D-Gln(Trt)-OH is generally recommended to ensure higher purity and yield, especially in the synthesis of long or complex peptides, this compound can be successfully employed with careful selection of coupling reagents and optimized protocols. For instance, using pre-activated esters or non-carbodiimide coupling reagents like HBTU or HATU can significantly reduce the risk of nitrile formation.[10][14] Furthermore, employing in situ neutralization protocols can minimize the time the deprotected N-terminus is exposed to basic conditions, thereby reducing the risk of pyroglutamate formation.[2][6]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of both unprotected and Trt-protected this compound in manual Boc-SPPS.
Protocol 1: Coupling of this compound using HBTU/DIEA
This protocol is designed to minimize side reactions when using unprotected this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Solid Phase Synthesis Vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add this solution to the resin in the synthesis vessel.
-
Immediately add DIEA (6 eq.) to the resin slurry.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Boc-D-Gln(Trt)-OH using DIC/HOBt
This protocol utilizes a carbodiimide activator, with the Trt group providing protection against side-chain dehydration.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Gln(Trt)-OH
-
N,N′-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Solid Phase Synthesis Vessel
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Treat the resin with a 10% (v/v) solution of DIEA in DCM for 2 minutes (repeat twice). Wash the resin with DCM (3x) and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Boc-D-Gln(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 eq.) to the resin slurry.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualizing Orthogonal Strategies
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Conclusion
The successful incorporation of D-glutamine in Boc-based SPPS requires a careful consideration of the potential side reactions and the selection of an appropriate protection strategy. While Boc-D-Gln(Trt)-OH offers a robust solution by effectively preventing both pyroglutamate and nitrile formation and improving solubility, the use of unprotected this compound remains a viable and more economical option when coupled with optimized protocols. The use of potent, non-carbodiimide coupling reagents and in situ neutralization techniques are key to achieving high yields and purity with the unprotected derivative. Ultimately, the choice of strategy will depend on the specific requirements of the target peptide, the scale of the synthesis, and the desired level of process robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Boc-Gln-OH Novabiochem 13726-85-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. peptide.com [peptide.com]
- 11. Buy Boc-Gln-OH | 13726-85-7 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] Side Reactions in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-D-Gln-OH for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While Boc-D-Gln-OH (N-α-tert-Butoxycarbonyl-D-glutamine) is a fundamental building block in peptide synthesis, its proper handling and disposal are critical for ensuring a safe laboratory environment and regulatory compliance.[1] This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety principles and a commitment to environmental stewardship.
While this compound and its enantiomer, Boc-L-Gln-OH, are generally not classified as hazardous materials, it is a cornerstone of good laboratory practice to treat all chemical reagents with a high degree of caution.[2][3][4] The toxicological properties of many research-grade compounds are not fully investigated, necessitating a proactive approach to safety.[5][6]
Immediate Safety and Handling Protocols
Before proceeding with the disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes or accidental contact with the eyes.[3][7] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A lab coat or other protective clothing | To shield the skin from potential exposure.[2] |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize the risk of inhaling any fine powder, which can be easily aerosolized.[8][9] |
Step-by-Step Disposal Plan
The guiding principle for the disposal of this compound is to adhere to all local, regional, and national regulations.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[4][10]
Initial Assessment and Waste Segregation
-
Treat as Potentially Hazardous : Due to the limited availability of comprehensive toxicological data, treat this compound waste as potentially hazardous. This proactive measure is a hallmark of a robust safety culture.[5]
-
Waste Collection : Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.[9][11] A high-density polyethylene (HDPE) container is generally suitable for this type of solid chemical waste.
Waste Container Labeling and Storage
-
Clear Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
-
Secure Storage : Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials, such as strong oxidizing agents.
Consultation and Professional Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal. Contact them to schedule a pickup for the hazardous waste.[12]
-
Provide Documentation : Furnish the EHS department with all available information about the compound, including a copy of the Safety Data Sheet (SDS) if available.
-
Licensed Disposal Company : The EHS department will typically arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal contractor.[4] These contractors are equipped to handle chemical waste in an environmentally responsible manner, often through methods like controlled incineration.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
The Rationale Behind the Protocol
The procedures outlined above are not merely a set of rules but are based on a foundational understanding of chemical safety and risk mitigation.
-
Causality of Caution : While this compound is not classified as a highly toxic substance, the "Boc" protecting group can be cleaved under acidic conditions. While the resulting products are generally not hazardous, it is best practice to avoid any unintended chemical reactions in a general waste stream.
-
Environmental Responsibility : Disposing of chemicals down the drain can have unforeseen consequences on aquatic ecosystems and wastewater treatment facilities.[4] Professional disposal ensures that the chemical is handled in a manner that minimizes environmental impact.
-
Regulatory Compliance : Adherence to institutional and governmental regulations is a legal and ethical obligation for all researchers and laboratory personnel.[3]
By following these detailed procedures, you contribute to a culture of safety and responsibility within your institution, building trust and ensuring the integrity of your research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. biocrick.com [biocrick.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. cn.canbipharm.com [cn.canbipharm.com]
- 12. peptide24.store [peptide24.store]
A Senior Application Scientist's Guide to Handling Boc-D-Gln-OH: From Benchtop to Disposal
As researchers dedicated to advancing peptide synthesis and drug development, our work is predicated on precision, accuracy, and, most importantly, safety. While Boc-D-Gln-OH (N-α-t.-Boc-D-glutamine) is a foundational building block in our field, its safe handling is paramount to ensuring both the integrity of our research and the well-being of our laboratory personnel.[1] This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the principles of laboratory safety.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a white to off-white crystalline powder widely used in solid-phase peptide synthesis.[2][3] While it is not classified as a hazardous substance under most regulations, it is crucial to recognize that, like many fine organic chemicals, it presents potential physical and health hazards that necessitate careful handling.[4][5]
-
Inhalation: As a fine powder, the primary risk is the inhalation of airborne particles, which may cause respiratory irritation.[6][7]
-
Eye Contact: Direct contact with the eyes can cause irritation.[6][7]
-
Skin Contact: Although not classified as a skin irritant, prolonged or repeated contact should be avoided.[7]
-
Physical Hazard: It is classified as a combustible solid, meaning it can burn if ignited.[3][8]
The causality behind our safety protocols is clear: we handle this compound as a potential irritant and combustible solid, employing a hierarchy of controls to minimize exposure. Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense, followed by administrative controls and, finally, the essential personal protective equipment (PPE) detailed below.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not arbitrary; it is a risk-based decision designed to provide a reliable barrier against the specific hazards of the substance. For this compound, the following PPE is mandatory for all handling procedures.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[9] | Protects against accidental splashes or airborne particles entering the eye. For tasks with a higher splash risk (e.g., handling large quantities or solutions), chemical splash goggles are required.[10] |
| Hand Protection | Disposable nitrile gloves.[9] | Provides a barrier against incidental skin contact. Crucial Practice: Gloves must be inspected for tears or holes before each use.[4] Use proper removal techniques to avoid contaminating your skin and dispose of them immediately after handling the chemical or upon any known contact.[4][11] |
| Body Protection | Cotton laboratory coat, fully buttoned.[12] | Protects skin and personal clothing from contamination. The lab coat should be removed before leaving the laboratory to prevent the spread of contaminants.[13] |
| Respiratory Protection | Generally not required with proper engineering controls. | Causality: Handling this compound inside a certified chemical fume hood or a ventilated balance enclosure prevents the generation of airborne dust, negating the need for routine respiratory protection.[4] A NIOSH-approved N95 respirator may be required for cleaning up large spills or when engineering controls are not available or sufficient.[8][14] |
Procedural Guidance: A Step-by-Step Operational Plan
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][4] Recommended storage temperatures range from 2-30°C.[3] The container must be kept tightly sealed to protect it from moisture.[2]
B. Weighing and Handling the Solid
This is a critical step where the risk of generating airborne dust is highest.
-
Select Location: Perform all weighing and handling of solid this compound within a chemical fume hood or a ventilated balance enclosure. This is the most critical engineering control to prevent inhalation.[4]
-
Don PPE: Before handling, put on your lab coat, safety glasses, and nitrile gloves.
-
Minimize Dust: Use a spatula to carefully transfer the powder. Avoid pouring the powder from a height, which can create dust clouds.
-
Clean Up: After weighing, carefully clean the spatula and the weighing area with a damp cloth or wipe to collect any residual powder. Dispose of the wipe as chemical waste.
-
Seal Container: Tightly reseal the main container immediately after use.
Emergency and Disposal Plan
A self-validating safety protocol must include clear, actionable plans for emergencies and waste disposal.
A. Spill Response Protocol
In the event of a small spill of solid this compound, follow this procedure. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]
B. First Aid Measures
Should an exposure occur, immediate action is necessary.
-
After Inhalation: Move the person into fresh air.[4]
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[4]
-
After Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
In all cases of significant exposure or if symptoms persist, seek medical attention.
C. Waste Disposal
-
Collection: Collect all waste material, including excess this compound and any contaminated materials (e.g., weigh boats, gloves, wipes), in a suitable, sealed, and clearly labeled container.[4][6]
-
Labeling: Label the container as "Hazardous Waste" with the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's EHS office or a licensed chemical waste contractor, following all local, state, and federal regulations.[2][6] Do not dispose of down the drain.[4]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 3. This compound Novabiochem 61348-28-5 [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. uah.edu [uah.edu]
- 11. peptide.com [peptide.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
